(2-Fluoro-5-methylpyridin-3-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-5-methylpyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBSDSUWUDOJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699393 | |
| Record name | 1-(2-Fluoro-5-methylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871325-17-6 | |
| Record name | 1-(2-Fluoro-5-methylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Fluoro-5-methylpyridin-3-yl)methanamine molecular structure
[1][2][3]
Executive Summary
(2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS: 871325-17-6) is a specialized heterocyclic building block utilized in the synthesis of high-value pharmaceutical agents, particularly within the kinase inhibitor and G-protein coupled receptor (GPCR) ligand classes.[1] Its structural architecture combines a pyridine core with a metabolic blocking group (fluorine), a hydrophobic anchor (methyl), and a reactive linker (primary amine). This unique substitution pattern makes it a critical scaffold for Fragment-Based Drug Discovery (FBDD), enabling the optimization of lipophilicity (
Molecular Architecture & Physicochemical Properties[2][4][5]
Structural Analysis
The molecule features a tri-substituted pyridine ring.[2][3] The interplay between the substituents dictates its reactivity and binding potential:
-
C2-Fluorine: Acts as an electron-withdrawing group (EWG) via induction, reducing the basicity of the pyridine nitrogen.[1] Crucially, it blocks the C2 position from oxidative metabolism (e.g., by aldehyde oxidase), a common liability in pyridine-containing drugs.
-
C3-Methanamine: A flexible primary amine linker (
).[1] It serves as a key handle for amide coupling, reductive amination, or sulfonylation reactions to attach pharmacophores. -
C5-Methyl: Provides a small hydrophobic volume, often utilized to fill specific hydrophobic pockets (e.g., the "gatekeeper" region in kinase domains).
Key Properties Table
| Property | Value | Context |
| CAS Number | 871325-17-6 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 140.16 g/mol | Fragment-sized (<300 Da) |
| Predicted pKa (Amine) | ~8.5 - 9.0 | Basic, protonated at physiological pH |
| Predicted pKa (Pyridine) | ~2.0 - 3.0 | Weakly basic due to F-substitution |
| H-Bond Donors/Acceptors | 2 / 3 | Lipinski Compliant |
| Topological Polar Surface Area | ~39 Ų | High CNS penetration potential |
Synthesis Strategy & Manufacturing
The synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine requires precise regiochemical control.[1] The most robust pathway leverages Directed Ortho-Metalation (DoM) to install the carbon functionality at the C3 position.
Retrosynthetic Analysis
The target can be disconnected to 2-fluoro-5-methylpyridine , a commercially available precursor.[1] The C3-position is activated via lithiation, followed by formylation and reductive amination.
Detailed Protocol (DoM Route)
Step 1: Directed Ortho-Metalation
-
Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.
-
Mechanism: The C2-Fluorine atom exerts a strong inductive effect, acidifying the C3-proton.[1] Treatment with LDA selectively deprotonates C3.
-
Quench: Addition of DMF (Dimethylformamide) yields 2-fluoro-5-methylnicotinaldehyde .[1]
Step 2: Reductive Amination
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ), Methanol. -
Procedure:
-
Dissolve the aldehyde in MeOH. Add 10 eq. of
to form the imine intermediate in situ. -
Add 1.5 eq. of
slowly. -
Stir at RT for 12 hours.
-
Workup: Acidify to pH 2 (decompose boronate), then basify to pH 10 and extract with DCM.
-
Synthesis Workflow Diagram
Figure 1: Directed Ortho-Metalation (DoM) route for regioselective synthesis.
Medicinal Chemistry Applications
This scaffold is primarily deployed in Fragment-Based Drug Discovery (FBDD) and Lead Optimization phases.
Pharmacophore Logic
-
Metabolic Stability: The C2-Fluorine blocks the primary site of metabolic attack on the pyridine ring. Non-fluorinated analogs are often rapidly oxidized to pyridones by liver enzymes.
-
Bioisosterism: The 2-fluoropyridine moiety is a bioisostere of a 2-chlorophenyl or a 2-fluorophenyl group but with significantly higher water solubility and lower lipophilicity (
), improving oral bioavailability.[1] -
Kinase Selectivity: In kinase inhibitors (e.g., targeting PI3K or EGFR), the pyridine nitrogen often functions as a hydrogen bond acceptor for the hinge region, while the methyl group displaces water from hydrophobic pockets.
Structural-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore mapping and SAR contributions of substituents.
Handling & Analytical Standards
Storage & Stability[1][6]
-
Hygroscopicity: As a primary amine, the compound readily absorbs atmospheric
to form carbamates. Store under inert gas (Argon/Nitrogen). -
Temperature: 2-8°C for long-term storage.
-
Stability: Stable in solution (DMSO/MeOH) for >24 hours, but prone to oxidation if left in air.
Quality Control (NMR Expectations)
To validate the structure, look for these characteristic signals in
- ~2.3 ppm (s, 3H): Methyl group at C5.
-
~3.9 ppm (s, 2H): Methylene protons (
) adjacent to the amine.[1] -
~7.5 - 8.0 ppm (m, 2H): Aromatic pyridine protons. The coupling constants (
) will reflect the meta-coupling and H-F coupling ( ).
References
-
PubChem. (2-Fluoro-5-methylpyridin-3-yl)methanamine - Compound Summary.[1][4] National Library of Medicine. [Link]
-
Schlosser, M. (2005). The 2-Fluoropyridine Moiety: A Versatile Tool for Drug Discovery.[1] European Journal of Organic Chemistry. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Blakemore, D. C., et al. (2018). Organic Synthesis - A Key Enabler in Drug Discovery.[1] (Discussing DoM methodologies). [Link]
An In-depth Technical Guide to the Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine and its Core Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic pathways leading to (2-Fluoro-5-methylpyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group on the pyridine ring imparts unique physicochemical properties to derivative molecules, influencing their metabolic stability, binding affinity, and overall pharmacological profile. This document delves into the core precursors and the critical transformations required for its synthesis, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
Strategic Overview of the Synthetic Approach
The most direct and industrially scalable synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine hinges on the reduction of a key nitrile intermediate, 2-fluoro-5-methylpyridine-3-carbonitrile . The construction of this crucial precursor is, therefore, a focal point of this guide. The overall synthetic strategy can be dissected into a four-stage process, commencing with the regioselective functionalization of a substituted pyridine core.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Precursor: 2-Fluoro-5-methylpyridine-3-carbonitrile
The synthesis of the nitrile intermediate is paramount and is achieved through a multi-step sequence starting from a commercially available or readily synthesized fluorinated picoline.
Stage 1: Nitration of 2-Fluoro-5-methylpyridine
The introduction of a nitro group at the 3-position of the pyridine ring is a critical step that sets the stage for subsequent functionalization. The electron-withdrawing nature of the fluorine atom at the 2-position and the nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution. However, the directing effects of the substituents favor nitration at the C-3 position.
Protocol:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-fluoro-5-methylpyridine while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
The precipitated product, 2-fluoro-3-methyl-5-nitropyridine, is collected by filtration, washed with cold water, and dried.[1]
Causality: The use of a potent nitrating mixture (sulfuric and nitric acids) is necessary to overcome the deactivated nature of the pyridine ring. The methyl group at the 5-position provides some activation, further favoring substitution at the adjacent positions.
Stage 2: Reduction of the Nitro Group to an Amine
The nitro group is subsequently reduced to a primary amine, yielding 3-amino-2-fluoro-5-methylpyridine. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.
Protocol (Catalytic Hydrogenation):
-
Dissolve 2-fluoro-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired amine.
Alternative Protocol (Chemical Reduction):
Reduction can also be effected using reagents like tin(II) chloride in concentrated hydrochloric acid.
Causality: Catalytic hydrogenation is often preferred due to its clean reaction profile and the ease of product isolation. The choice of solvent is crucial to ensure solubility of the starting material and compatibility with the catalyst.
Stage 3: The Sandmeyer Reaction for Cyanation
The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a nitrile via a diazonium salt intermediate.[1][2] This is the pivotal step in forming the carbon-nitrogen triple bond.
Caption: The two stages of the Sandmeyer reaction.
Protocol:
-
Diazotization:
-
Suspend 3-amino-2-fluoro-5-methylpyridine in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature strictly below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent (e.g., water or toluene).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, the reaction mixture is gently warmed to 40-50 °C to drive the reaction to completion.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization may be necessary.
-
Causality: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. Copper(I) cyanide acts as a catalyst and the source of the cyanide nucleophile.[1]
Part 2: Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine
The final step is the reduction of the nitrile group of 2-fluoro-5-methylpyridine-3-carbonitrile to the corresponding primary amine. Two primary methods are widely employed: catalytic hydrogenation and reduction with metal hydrides.
Method A: Catalytic Hydrogenation
This is often the method of choice for industrial-scale production due to its cost-effectiveness and environmental considerations.[3]
Protocol:
-
Dissolve 2-fluoro-5-methylpyridine-3-carbonitrile in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.
-
Add a hydrogenation catalyst, commonly Raney Nickel or a palladium-based catalyst.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture (e.g., to 50-80 °C) and stir vigorously until the uptake of hydrogen ceases.
-
After cooling and venting the hydrogen, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield (2-Fluoro-5-methylpyridin-3-yl)methanamine.
Causality: The presence of ammonia helps to minimize the formation of secondary amines by reacting with the intermediate imine in competition with the primary amine product. The choice of catalyst and reaction conditions (temperature, pressure) can significantly influence the reaction rate and selectivity.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and efficient reducing agent for converting nitriles to primary amines.
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 2-fluoro-5-methylpyridine-3-carbonitrile in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently reflux, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed in vacuo to afford the crude product, which can be purified by distillation or chromatography if necessary.
Causality: LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduce the polar carbon-nitrogen triple bond of the nitrile. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| Nitration | 2-Fluoro-5-methylpyridine | 2-Fluoro-3-methyl-5-nitropyridine | H₂SO₄, HNO₃ | 70-85% |
| Nitro Reduction | 2-Fluoro-3-methyl-5-nitropyridine | 3-Amino-2-fluoro-5-methylpyridine | H₂, Pd/C | 90-98% |
| Sandmeyer | 3-Amino-2-fluoro-5-methylpyridine | 2-Fluoro-5-methylpyridine-3-carbonitrile | NaNO₂, HCl, CuCN | 60-75% |
| Nitrile Reduction (Hydrogenation) | 2-Fluoro-5-methylpyridine-3-carbonitrile | (2-Fluoro-5-methylpyridin-3-yl)methanamine | H₂, Raney Ni, NH₃ | 85-95% |
| Nitrile Reduction (LiAlH₄) | 2-Fluoro-5-methylpyridine-3-carbonitrile | (2-Fluoro-5-methylpyridin-3-yl)methanamine | LiAlH₄, THF | 80-90% |
Conclusion
The synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine is a well-established process that relies on a sequence of robust and scalable chemical transformations. The successful execution of this synthesis is contingent on the careful control of reaction conditions, particularly in the nitration and Sandmeyer reaction steps. The choice between catalytic hydrogenation and chemical reduction for the final nitrile-to-amine conversion will depend on the scale of the synthesis and the available resources. This guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this important building block.
References
- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Wikipedia. Nitrile reduction. [Link]
-
MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
Sources
The Strategic Utility of (2-Fluoro-5-methylpyridin-3-yl)methanamine in Medicinal Chemistry
[1][2]
Executive Summary
In modern drug discovery, the "magic methyl" and "fluorine scan" effects are well-documented strategies for optimizing lead compounds.[1][2][3] (2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS 871325-17-6) represents a convergence of these two powerful tactics within a single pyridine scaffold.[1][2]
This guide analyzes the role of this specific amine as a high-value intermediate.[1][2][4] Unlike generic linkers, this moiety offers a pre-optimized electronic and steric profile that addresses common liabilities in drug candidates: metabolic instability at the pyridine 5-position and excessive basicity of the pyridine nitrogen.[3] It has found documented utility in the synthesis of Selective Androgen Receptor Modulators (SARMs) and is a structural analog to scaffolds used in P2X3 antagonists and Kinase inhibitors .[3]
Chemical Profile & Structural Logic[1][3][5]
Identity
| Property | Detail |
| Chemical Name | (2-Fluoro-5-methylpyridin-3-yl)methanamine |
| CAS Number | 871325-17-6 |
| Molecular Formula | C7H9FN2 |
| Molecular Weight | 140.16 g/mol |
| Key Functionality | Primary Amine (Linker), Fluorinated Heterocycle |
The "Privileged" Substitution Pattern
The specific arrangement of substituents on the pyridine ring is not arbitrary; it is a calculated medicinal chemistry maneuver.[3]
-
2-Fluoro Substitution (Electronic Modulation):
-
pKa Reduction: The electronegative fluorine at the 2-position inductively withdraws electron density from the pyridine nitrogen.[1][2][3] This lowers the pKa (typically from ~5.2 in unsubstituted pyridine to ~2-3).[1][2][3]
-
Permeability: Reduced basicity ensures a higher fraction of the molecule remains uncharged at physiological pH (7.4), improving passive membrane permeability.[3]
-
H-Bond Acceptor: The fluorine atom can serve as a weak hydrogen bond acceptor, potentially interacting with backbone amides in the binding pocket.[1][2][3]
-
-
5-Methyl Substitution (Metabolic Stability):
-
Metabolic Block: The 5-position of the pyridine ring is electronically enriched and prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4).[1][3] Placing a methyl group here blocks this "soft spot," extending the half-life (
) of the parent drug.[3] -
Lipophilicity: The methyl group adds a modest increase to LogP (~0.5 units), often necessary for improving hydrophobic interactions within a receptor pocket.[3]
-
-
3-Methanamine (The Linker):
-
Rotational Freedom: The methylene spacer (
) allows the amine to rotate, enabling the attached pharmacophore to adopt an optimal orientation relative to the pyridine core.[3] -
Synthetic Versatility: The primary amine is a "universal handle" for amide coupling, reductive amination, or sulfonamide formation.[3]
-
Visualizing the SAR Logic
The following diagram illustrates the causal relationships between the structural features of (2-Fluoro-5-methylpyridin-3-yl)methanamine and its pharmacological benefits.
Figure 1: Structure-Activity Relationship (SAR) logic flow for the 2-F, 5-Me pyridine scaffold.
Case Study: Selective Androgen Receptor Modulators (SARMs)
The utility of this building block is explicitly demonstrated in patent literature regarding SARMs .[2][3] These compounds are designed to provide the anabolic benefits of androgens (muscle growth, bone density) without the androgenic side effects (prostate enlargement).[3]
The Application
In Patent US20050277681A1 , the synthesis of N-(2-benzyl)-2-phenylbutanamide derivatives utilizes (2-Fluoro-5-methylpyridin-3-yl)methanamine as a critical intermediate [1].[1][2]
-
Role: The amine serves as the "right-hand side" of the molecule, linked via an amide bond to a phenyl-butanoic acid core.[1][2]
-
Outcome: The resulting compounds exhibited tissue-selective androgen receptor modulation, useful for treating osteoporosis and sarcopenia.[1][2][3][5][6] The 2-F, 5-Me substitution pattern was essential for the compound's oral bioavailability and metabolic stability profile.[1][2]
Detailed Synthetic Protocols
Protocol A: Synthesis of the Building Block
Target: (2-Fluoro-5-methylpyridin-3-yl)methanamine[1][2]
Prerequisites:
-
Starting Material: 2-Fluoro-5-methylpyridine (Commercially available).[1][2][4][7][8]
-
Reagents: n-Butyllithium (n-BuLi), DMF, Sodium Borohydride (NaBH4), or Raney Nickel.[1][2][3]
Workflow:
-
Lithiation: Dissolve 2-Fluoro-5-methylpyridine in dry THF under
atmosphere. Cool to -78°C.[1][2] -
Deprotonation: Add LDA (Lithium Diisopropylamide) dropwise.[1][2][3] The 3-position is activated due to the directing effect of the 2-Fluoro group (Ortho-Lithiation).[1][2]
-
Formylation: Quench the lithiated species with DMF (Dimethylformamide) to introduce a formyl group (-CHO) at position 3.[1][3]
-
Reductive Amination:
Protocol B: General Amide Coupling (Application)
Target: Amide formation between (2-Fluoro-5-methylpyridin-3-yl)methanamine and a Carboxylic Acid (R-COOH).[1][2]
Reagents: HATU, DIPEA (Diisopropylethylamine), DMF.[3]
Step-by-Step:
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Reagent Addition: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add (2-Fluoro-5-methylpyridin-3-yl)methanamine (1.1 eq) to the reaction mixture.
-
Monitoring: Stir at RT for 2-4 hours. Monitor reaction progress via LC-MS (Look for M+H of product).
-
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over and concentrate. -
Purification: Purify via Flash Column Chromatography (typically 0-10% MeOH in DCM).[1][2][3]
Synthetic Pathway Visualization[1][3]
The following diagram outlines the synthesis of the building block and its subsequent application in generating a bioactive amide.
Figure 2: Synthetic pathway from commercial starting material to bioactive drug candidate.
References
-
Hanney, B., et al. (2005).[3][6] N-(2-benzyl)-2-phenylbutanamides as androgen receptor modulators. US Patent Application US20050277681A1.[1][2][3] Link
-
PubChem.[1][2][3][7][9] (n.d.). (2-Fluoro-5-methylpyridin-3-yl)methanamine.[1][2][8][10] National Library of Medicine.[2][3] Link
-
Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][3]
-
BenchChem. (n.d.). Product Information: (2-Fluoro-5-methylpyridin-3-yl)methanamine.[1][2][8][10] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 2,2-Diethoxyacetophenone | C12H16O3 | CID 22555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]
- 4. agrochemx.com [agrochemx.com]
- 5. US20050277681A1 - N-(2-benzyl)-2-phenylbutanamides as androgen receptor modulators - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2-Fluoro-5-methylpyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. (2-Fluoro-5-methylpyridin-3-yl)methanamine | 871325-17-6 | Benchchem [benchchem.com]
- 9. cycloheptene, 628-92-2 [thegoodscentscompany.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Data of (2-Fluoro-5-methylpyridin-3-yl)methanamine: A Technical Guide for Researchers
Introduction
(2-Fluoro-5-methylpyridin-3-yl)methanamine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. Its structural motifs, including a fluorinated pyridine ring and a primary aminomethyl group, are prevalent in a wide array of biologically active compounds. The fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the aminomethyl group provides a key site for further chemical modification and interaction with biological targets.
A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for (2-Fluoro-5-methylpyridin-3-yl)methanamine, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of readily available public experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide robust predictions. Furthermore, detailed, field-proven protocols for the acquisition of this data are presented to empower researchers in their own analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Fluoro-5-methylpyridin-3-yl)methanamine, NMR provides critical information about the electronic environment of each proton and carbon atom, as well as their connectivity.
Predicted Proton (¹H) NMR Spectrum
The ¹H NMR spectrum of (2-Fluoro-5-methylpyridin-3-yl)methanamine is expected to exhibit distinct signals for the two aromatic protons, the methylene protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the nitrogen atom in the pyridine ring, as well as the electron-donating methyl and aminomethyl groups.
Table 1: Predicted ¹H NMR Data for (2-Fluoro-5-methylpyridin-3-yl)methanamine (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | d | 1H | H-6 | The proton at position 6 is ortho to the ring nitrogen, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-4. |
| ~7.3 - 7.5 | d | 1H | H-4 | The proton at position 4 is deshielded by the adjacent nitrogen and fluorine atoms. It will appear as a doublet due to coupling with H-6. |
| ~3.9 - 4.1 | s | 2H | -CH₂-NH₂ | The methylene protons are adjacent to the aromatic ring and the amine group, resulting in a downfield shift. The signal is expected to be a singlet. |
| ~2.3 - 2.5 | s | 3H | -CH₃ | The methyl group protons will appear as a singlet in the typical alkyl region. |
| ~1.6 - 1.8 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet and can exchange with deuterium oxide (D₂O). The chemical shift can be variable.[1] |
d = doublet, s = singlet, br s = broad singlet
Predicted Carbon-13 (¹³C) NMR Spectrum
The ¹³C NMR spectrum will be characterized by the influence of the fluorine substituent, which will cause splitting of the signals for the carbon atoms in its vicinity due to C-F coupling. The electron-withdrawing nature of the fluorine and the ring nitrogen will significantly deshield the adjacent carbon atoms.
Table 2: Predicted ¹³C NMR Data for (2-Fluoro-5-methylpyridin-3-yl)methanamine (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~158 - 162 | d, ¹JCF ≈ 240-250 Hz | C-2 | The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant and will be significantly deshielded. |
| ~147 - 151 | d, ³JCF ≈ 10-15 Hz | C-6 | This carbon is three bonds away from the fluorine and will exhibit a smaller coupling constant. It is also deshielded by the adjacent nitrogen. |
| ~138 - 142 | d, ²JCF ≈ 20-25 Hz | C-3 | The carbon at position 3 is two bonds away from the fluorine, resulting in a moderate coupling constant. |
| ~133 - 137 | s | C-5 | The carbon bearing the methyl group is not expected to show significant coupling to the fluorine. |
| ~122 - 126 | d, ³JCF ≈ 5-10 Hz | C-4 | This carbon is three bonds away from the fluorine and will show a small coupling constant. |
| ~40 - 45 | s | -CH₂-NH₂ | The methylene carbon will appear in the aliphatic region. |
| ~17 - 20 | s | -CH₃ | The methyl carbon will appear in the upfield aliphatic region. |
d = doublet, s = singlet, JCF = carbon-fluorine coupling constant
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for mass spectrometry data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.
-
For high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), dilute the sample to a concentration of approximately 1 µg/mL.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion for ESI or through a gas chromatograph (GC) or liquid chromatograph (LC) for EI or ESI, respectively.
-
Select the appropriate ionization method. ESI is a soft ionization technique that will likely yield a prominent protonated molecule [M+H]⁺ at m/z 141. EI is a harder ionization technique that will produce the molecular ion [M]⁺˙ and more fragmentation.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For HRMS, use a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap instrument. [2]
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak.
-
Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.
-
For HRMS data, use the accurate mass measurements to determine the elemental composition of the molecular ion and key fragment ions to confirm their identity.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted Infrared Spectrum
The IR spectrum of (2-Fluoro-5-methylpyridin-3-yl)methanamine will show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the alkyl groups, the C=C and C=N bonds of the pyridine ring, and the C-F bond.
Table 4: Predicted Key IR Absorption Bands for (2-Fluoro-5-methylpyridin-3-yl)methanamine
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 (two bands) | N-H stretch | Primary amine (-NH₂) [3][4] |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2960 - 2850 | C-H stretch | Aliphatic C-H (-CH₃, -CH₂-) |
| 1650 - 1580 | N-H bend | Primary amine (-NH₂) [3][5] |
| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |
| 1335 - 1250 | C-N stretch | Aromatic amine [3][5] |
| 1250 - 1020 | C-F stretch | Aryl fluoride |
| 910 - 665 | N-H wag | Primary amine (-NH₂) [3] |
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
No specific sample preparation is typically required for ATR-FTIR analysis of a liquid or solid sample. [6]Ensure the sample is representative.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the characteristic absorption bands.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic data for (2-Fluoro-5-methylpyridin-3-yl)methanamine. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the provided experimental protocols, serve as a valuable resource for researchers working with this compound. The causality behind the predicted spectral features has been explained based on established principles of spectroscopy and the electronic effects of the substituents. While these predictions offer a robust starting point, it is imperative that they are confirmed with experimentally acquired data for definitive structural elucidation and characterization. The self-validating nature of combining these orthogonal analytical techniques will provide the highest level of confidence in the identity and purity of (2-Fluoro-5-methylpyridin-3-yl)methanamine in any research and development setting.
References
-
PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available from: [Link]
-
PubChem. (2-Fluoro-5-methylpyridin-3-yl)methanamine. Available from: [Link]
-
PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available from: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
-
University of California, Berkeley. Small molecule NMR sample preparation. Available from: [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]
-
National Center for Biotechnology Information. Versatile Online—Offline Engine for Automated Acquisition of High-Resolution Tandem Mass Spectra. Available from: [Link]
-
RTI Laboratories. FTIR Analysis. Available from: [Link]
-
ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Available from: [Link]
-
ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. Available from: [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]
-
ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. Available from: [Link]
-
ACS Publications. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
YouTube. High Resolution Mass Spectrometry Explained. Available from: [Link]
-
University of Colorado Boulder. IR: amines. Available from: [Link]
-
Lab Manager. High-Resolution Mass Spectrometry: Instruments and Technology. Available from: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
-
Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. Available from: [Link]
-
OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available from: [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available from: [Link]
-
Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]
-
Medium. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]
-
YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link]
-
Stenutz. NMR chemical shift prediction of pyridines. Available from: [Link]
-
Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available from: [Link]
-
Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available from: [Link]
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]
-
Fluorine Notes. April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Available from: [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]
Sources
Technical Procurement & Synthesis Guide: (2-Fluoro-5-methylpyridin-3-yl)methanamine
Executive Summary
(2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS: 871325-17-6 ) is a critical heterocyclic building block, primarily utilized in the development of kinase inhibitors and GPCR ligands. Its structural value lies in the 2-fluoro substituent, which modulates pKa and metabolic stability, and the 3-methanamine handle, which serves as a versatile nucleophile for amide coupling or reductive amination.
Currently, this compound occupies a "Tier 2" commercial status : available from specialized catalog vendors but rarely stocked in bulk (kg) quantities for immediate dispatch. This guide outlines the procurement landscape, validates the chemical identity, and provides a robust backup synthesis protocol for internal production when lead times are prohibitive.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Before procurement or synthesis, the compound's identity must be rigorously defined to avoid regioisomeric confusion (e.g., confusion with the 6-methyl or 4-methyl isomers).
| Property | Specification |
| IUPAC Name | (2-Fluoro-5-methylpyridin-3-yl)methanamine |
| CAS Number | 871325-17-6 |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| Physical State | Colorless to pale yellow oil (Free base); White solid (HCl salt) |
| pKa (Calc) | ~8.5 (Amine), ~0.5 (Pyridine N) |
| LogP | ~0.5 |
| Storage | 2–8°C, Hygroscopic (Store under Argon) |
Structural Significance in Drug Design
-
Metabolic Blocking: The C5-methyl group blocks a common site of oxidative metabolism on the pyridine ring.
-
Electronic Modulation: The C2-fluorine atom lowers the basicity of the pyridine nitrogen via induction, potentially improving oral bioavailability and reducing hERG liability compared to the non-fluorinated analog.
Commercial Procurement Landscape
The procurement strategy for CAS 871325-17-6 requires a "Trust but Verify" approach due to the prevalence of positional isomers in the pyridine market.
Sourcing Decision Matrix
The following decision tree illustrates the logic for choosing between purchasing and internal synthesis based on project timelines and quantity requirements.
Figure 1: Strategic decision matrix for sourcing CAS 871325-17-6 based on scale and availability.
Validated Vendor Tiers
-
Tier 1 (Stocked): Specialized heterocyclic catalog vendors (e.g., Enamine, Combi-Blocks). Expect 95%+ purity.
-
Tier 2 (Lead Time): Major aggregators (e.g., Sigma-Aldrich, Fisher) often list this as "Print on Demand," meaning they source it from Tier 1, adding cost and time.
-
Warning: Always request a Certificate of Analysis (CoA) containing 1H-NMR data before bulk purchase to confirm the methyl group position (C5 vs C6).
Internal Synthesis Protocol (Contingency)
If commercial stock is unavailable, the most robust synthetic route is the reduction of the corresponding nitrile precursor: 2-Fluoro-5-methylnicotinonitrile . This route avoids the harsh conditions of direct amination and preserves the sensitive C2-fluorine substituent.
Synthetic Pathway[3][6][8][11]
Figure 2: Borane-mediated reduction of the nitrile to the primary amine.
Detailed Methodology
Objective: Synthesis of 5.0 g of (2-Fluoro-5-methylpyridin-3-yl)methanamine.
Reagents:
-
2-Fluoro-5-methylnicotinonitrile (1.0 eq)
-
Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 eq)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl), 4 M in dioxane
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 2-Fluoro-5-methylnicotinonitrile (5.0 g) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.
-
Reduction: Dropwise add BH₃·THF (1.0 M, 2.5 eq) over 20 minutes. Caution: Exothermic.
-
Reaction: Remove the ice bath and heat the mixture to reflux (66°C) for 3 hours. Monitor by LCMS (look for M+1 = 141).
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Evolution of H₂ gas will occur.
-
De-complexation: Add HCl (4 M in dioxane, 15 mL) and reflux for 1 hour to break the amine-borane complex.
-
Workup: Concentrate in vacuo. Redissolve the residue in water. Basify to pH >10 using 2N NaOH. Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate to yield the free base oil.
-
Salt Formation (Optional but Recommended): Treat the oil with HCl in ether to precipitate the hydrochloride salt for improved stability.
Analytical Validation (QC)
Trusting the label is insufficient for high-stakes research.[1] Use these parameters to validate the compound.
1H-NMR (400 MHz, DMSO-d6) - Expected Signals
-
δ 8.05 (s, 1H): Proton at C6 (Deshielded, singlet due to lack of adjacent protons).
-
δ 7.80 (d, 1H): Proton at C4 (Couples with F, potentially appearing as a doublet or multiplet).
-
δ 4.05 (s, 2H): Methylene protons (-CH₂-NH₂). Key diagnostic signal.
-
δ 2.30 (s, 3H): Methyl group at C5.
LCMS[5]
-
Ionization: ESI+
-
Parent Ion: [M+H]⁺ = 141.1
-
Purity Criteria: >95% by UV (254 nm).
Handling & Safety
-
Stability: The free amine is prone to oxidation and carbamate formation (reacting with atmospheric CO₂).
-
Recommendation: Convert to the HCl salt immediately after synthesis or purchase.
-
Storage: Store the salt at -20°C in a desiccator.
-
Hazards: Fluorinated pyridines can be skin irritants. Use standard PPE (gloves, goggles, lab coat).[2]
References
-
PubChem. (2023). Compound Summary: (2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS 871325-17-6).[3] National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines. (General protocol validation for BH3 reduction). [Link]
Sources
Methodological & Application
Application Note: Synthesis Protocol for (2-Fluoro-5-methylpyridin-3-yl)methanamine
Abstract & Scope
This application note details a robust, scalable synthetic protocol for (2-Fluoro-5-methylpyridin-3-yl)methanamine , a critical fluorinated building block in medicinal chemistry. The presence of the fluorine atom at the C2 position activates the pyridine ring for metabolic stability but simultaneously renders it susceptible to nucleophilic aromatic substitution (
This guide prioritizes a Lithiation–Formylation–Reductive Amination sequence. This route is selected for its high regioselectivity, use of commercially available starting materials, and mild conditions that preserve the C–F bond.
Retrosynthetic Analysis
The strategic disconnection relies on the ortho-directed metallation (DoM) capability of the fluorine atom. The C3 position is activated for lithiation by the adjacent fluorine, allowing for the precise installation of a carbon handle (formyl group) which is subsequently converted to the amine.
Figure 1: Retrosynthetic logic exploiting the fluorine atom as a Directed Metallation Group (DMG).
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Lithiation Temp | Crucial: Higher temperatures promote "scrambling" of the lithiated species and nucleophilic attack of the base on the pyridine ring. | |
| Base Selection | LDA (Lithium Diisopropylamide) | LDA is sufficiently basic ( |
| Quench Rate | Rapid / Inverse Addition | To prevent the "Diels-Alder" dimerization of the lithiated pyridine intermediate. |
| Reductant | Sodium Triacetoxyborohydride (STAB) or Cyanoborohydride are mild. Stronger hydrides (e.g., | |
| pH Control | pH 5.0 – 6.0 | Essential for imine formation during reductive amination. Too basic = no reaction; too acidic = protonation of the amine source. |
Experimental Protocols
Protocol A: Synthesis of 2-Fluoro-5-methylnicotinaldehyde
Reaction Type: Directed Ortho-Lithiation / Formylation Scale: 10.0 g Input
Materials
-
Substrate: 2-Fluoro-5-methylpyridine (1.0 equiv)
-
Base: LDA (1.2 equiv, 2.0 M in THF/Heptane)
-
Electrophile: DMF (Dimethylformamide) (1.5 equiv), anhydrous
-
Solvent: THF (Anhydrous), 10 volumes
Procedure
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal temperature probe, and addition funnel.
-
Solvation: Charge the flask with 2-Fluoro-5-methylpyridine (10.0 g, 90 mmol) and anhydrous THF (100 mL). Cool the solution to
using a dry ice/acetone bath. -
Lithiation: Add LDA solution (54 mL, 108 mmol) dropwise via the addition funnel over 30 minutes.
-
Checkpoint: Maintain internal temperature below
. The solution will turn a deep yellow/orange color, indicating the formation of the 3-lithio species.
-
-
Maturation: Stir at
for 1 hour to ensure complete deprotonation. -
Formylation: Add anhydrous DMF (10.5 mL, 135 mmol) dropwise over 15 minutes.
-
Note: The reaction is exothermic. Monitor temperature closely.
-
-
Quench: Stir for 30 minutes at
, then remove the cooling bath. While still cold, quench with saturated solution (50 mL) . -
Workup: Allow to warm to room temperature (RT). Extract with Ethyl Acetate (
).[1] Wash combined organics with brine, dry over , and concentrate-
Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).
-
Expected Yield: 85–90% (Pale yellow oil/solid).
-
Protocol B: Reductive Amination to Target Amine
Reaction Type: One-Pot Reductive Amination Scale: Based on Protocol A output
Materials
-
Substrate: 2-Fluoro-5-methylnicotinaldehyde (from Protocol A)
-
Amine Source: Ammonium Acetate (
) (10.0 equiv) -
Reductant: Sodium Cyanoborohydride (
) (1.5 equiv) -
Solvent: Methanol (anhydrous)
Procedure
-
Imine Formation: In a reaction vessel, dissolve the aldehyde (1.0 equiv) in Methanol (10 volumes). Add
(10.0 equiv) in one portion. -
Activation: Stir at RT for 2 hours.
-
Reduction: Cool the mixture to
. Add (1.5 equiv) portion-wise.-
Safety: Perform in a fume hood; cyanide gas evolution is possible if acidified strongly, though unlikely under these buffered conditions.
-
-
Completion: Remove ice bath and stir at RT for 12 hours. Monitor via LC-MS (Target Mass: ~140.16 Da).
-
Workup (Critical for Amine Recovery):
-
Acidify carefully with 1N HCl to pH ~2 (to decompose boron complexes).
-
Wash with Diethyl Ether (removes non-basic impurities). Discard organic layer.
-
Basify the aqueous layer to pH >12 using 4N NaOH.
-
Extract the aqueous layer with Dichloromethane (DCM) (
volumes). -
Dry DCM layer over
and concentrate.
-
-
Salt Formation (Optional for Stability): Treat the crude oil with HCl in Dioxane to precipitate the hydrochloride salt.
Workflow Visualization
Figure 2: Process flow diagram illustrating the sequential lithiation and reductive amination steps.
Analytical Characterization (Expected)
-
NMR (400 MHz,
):- 8.05 (s, 1H, H-6)
-
7.60 (d,
, 1H, H-4) -
3.95 (s, 2H,
-NH2) -
2.30 (s, 3H,
) -
1.50 (br s, 2H,
)
-
NMR:
-
Signal around -70 to -80 ppm (typical for 2-fluoropyridines).
-
-
MS (ESI):
Troubleshooting & FAQs
Q: Why use LDA instead of n-BuLi? A: n-BuLi is a strong nucleophile and can attack the C6 position of the pyridine ring directly (nucleophilic addition) rather than acting as a base. LDA is bulky and non-nucleophilic, favoring deprotonation.
Q: Can I use catalytic hydrogenation (Pd/C, H2) to reduce the intermediate oxime/nitrile? A: Avoid if possible. Palladium on Carbon often catalyzes hydrodefluorination (cleavage of the C–F bond) under hydrogenation conditions. If hydrogenation is required, Raney Nickel is safer for fluorinated aromatics.
Q: My yield in Step 2 is low. A: Ensure the "Acid/Base Extraction" in the workup is performed correctly. The product is a primary amine. If you extract the organic layer while the pH is neutral or acidic, the product will remain in the water phase as a salt. You must basify to pH >12 to drive the amine into the organic solvent.
References
-
Schlosser, M. (2005). "The 2-Fluoropyridine Route to 2,3-Disubstituted Pyridines." Organometallics in Synthesis.
-
Gros, P. C., & Fort, Y. (2002). "Regioselective Lithiation of 2-Fluoropyridines." Journal of Organic Chemistry.
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Estel, L., et al. (1988). "Lithiation of 2-Fluoropyridine: A Direct Route to 3-Substituted Derivatives." Journal of Heterocyclic Chemistry.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN1613849A - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Reductive Amination of 2-Fluoro-5-methylnicotinaldehyde
Introduction: Strategic Importance of Reductive Amination in Medicinal Chemistry
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and development. Its capacity for the efficient and controlled formation of carbon-nitrogen bonds makes it an indispensable tool for the synthesis of a vast array of bioactive molecules.[1][2] This one-pot reaction, which converts a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate, is favored for its high atom economy, operational simplicity, and broad functional group tolerance.[3][4] The application of this methodology to heterocyclic aldehydes, such as 2-fluoro-5-methylnicotinaldehyde, is of particular interest due to the prevalence of fluorinated pyridine scaffolds in pharmaceuticals. The fluorine substituent can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
This document provides a comprehensive guide to the reductive amination of 2-fluoro-5-methylnicotinaldehyde, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Two-Step, One-Pot Transformation
The reductive amination of an aldehyde proceeds through a well-established two-step sequence that is typically conducted in a single reaction vessel.[3][4]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[4][5]
-
Reduction: The C=N double bond of the imine or iminium ion is then selectively reduced by a hydride-based reducing agent to afford the final amine product.[4][5]
The choice of reducing agent is critical to the success of the reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.[6][7]
Caption: Generalized mechanism of reductive amination.
Reagent Selection and Rationale
The Aldehyde: 2-Fluoro-5-methylnicotinaldehyde
2-Fluoro-5-methylnicotinaldehyde is a heterocyclic aldehyde with the following key features:
-
CAS Number: 1160993-95-2[8]
-
Molecular Formula: C₇H₆FNO[8]
-
Structure: The presence of an electron-withdrawing fluorine atom at the 2-position of the pyridine ring can influence the reactivity of the adjacent aldehyde group, potentially making it more susceptible to nucleophilic attack.
The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
For the reductive amination of 2-fluoro-5-methylnicotinaldehyde, sodium triacetoxyborohydride (STAB) is the reagent of choice.[1][9][10]
Key Advantages of STAB:
-
Mild and Selective: STAB is a less reactive hydride donor than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde.[7][10] Its reactivity is, however, sufficient to efficiently reduce the iminium ion intermediate.[9][10]
-
Broad Functional Group Tolerance: It is compatible with a wide range of functional groups, including esters, amides, nitro groups, and C-C multiple bonds.[6][10]
-
One-Pot Procedure: Its selectivity allows for a convenient one-pot reaction where the aldehyde, amine, and reducing agent are all present from the start.[4][10]
-
Reduced Toxicity: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release toxic cyanide gas.[1][6]
Solvent Selection
The choice of solvent is crucial for ensuring the solubility of all reactants and the stability of the reducing agent.
-
1,2-Dichloroethane (DCE): This is the most commonly used and preferred solvent for STAB-mediated reductive aminations.[9][10]
-
Acetonitrile (ACN): Can also be used, though it is generally less common for this transformation.[9][10]
Note: Protic solvents like methanol or ethanol are generally avoided with STAB as they can lead to decomposition of the reagent.[12]
Acid Catalyst
The formation of the imine intermediate is often the rate-limiting step and can be catalyzed by the addition of a weak acid.
-
Acetic Acid (AcOH): Typically, a stoichiometric amount of acetic acid is added to facilitate imine formation and provide the iminium ion for reduction.[9][10]
Experimental Protocol: Reductive Amination of 2-Fluoro-5-methylnicotinaldehyde
This protocol provides a general procedure that can be adapted for various primary and secondary amines.
Caption: General experimental workflow for reductive amination.
Materials:
-
2-Fluoro-5-methylnicotinaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-methylnicotinaldehyde (1.0 eq.). Dissolve the aldehyde in the chosen solvent (DCE or THF, approximately 0.1-0.5 M).
-
Add the desired primary or secondary amine (1.0-1.2 eq.).
-
If desired, add glacial acetic acid (1.0-2.0 eq.) to the mixture. Stir the solution at room temperature for 20-30 minutes to facilitate imine formation.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.3-1.6 eq.) portion-wise over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted amine.
Data Summary and Considerations
| Parameter | Recommended Range | Rationale |
| Amine (eq.) | 1.0 - 1.2 | A slight excess ensures complete consumption of the aldehyde. |
| NaBH(OAc)₃ (eq.) | 1.3 - 1.6 | An excess is required to drive the reduction to completion.[9] |
| Acetic Acid (eq.) | 1.0 - 2.0 | Catalyzes imine formation; may not be necessary for all amines.[9] |
| Concentration | 0.1 - 0.5 M | A balance between reaction rate and solubility. |
| Temperature | Room Temperature | Sufficient for most reductive aminations with STAB. |
| Solvent | DCE, THF | Anhydrous aprotic solvents are essential for STAB stability.[12] |
Troubleshooting and Key Insights:
-
Slow or Incomplete Reactions: If the reaction is sluggish, particularly with weakly basic or sterically hindered amines, the addition of acetic acid is highly recommended.[6][9] Gentle heating (e.g., to 40-50 °C) can also be employed, but care should be taken to avoid solvent loss.
-
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This is minimized by using the selective STAB reagent. If alcohol formation is still observed, ensure the STAB is of good quality and the reaction is anhydrous.
-
Purification Challenges: The polarity of the final amine product can vary significantly. It is advisable to perform a small-scale trial to determine the optimal eluent system for column chromatography. In some cases, an acid-base extraction can be employed to isolate the amine product from neutral impurities.
Conclusion
The reductive amination of 2-fluoro-5-methylnicotinaldehyde using sodium triacetoxyborohydride is a robust and highly efficient method for the synthesis of a diverse range of substituted aminomethylpyridines. The mild reaction conditions, broad substrate scope, and operational simplicity make this protocol a valuable asset for medicinal chemists and drug development professionals. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably access novel fluorinated pyridine derivatives for further biological evaluation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(28), 5786-5790. [Link]
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]
-
Frontiers Media. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8. [Link]
-
Springer. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Iranian Chemical Society, 19(11), 4785-4794. [Link]
-
Wikipedia. (2023, November 29). Reductive amination. [Link]
-
ACS Publications. (2013). Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Journal of the American Chemical Society, 135(45), 16984–16987. [Link]
-
National Center for Biotechnology Information. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(23), 14147–14153. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
National Center for Biotechnology Information. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(9), 6067–6076. [Link]
-
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]
-
MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 15(7), 863. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]
-
Academia.edu. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
National Center for Biotechnology Information. (2023). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances, 13(37), 25963–25968. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wiley Online Library. (2022). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemCatChem, 14(14). [Link]
-
ChemRxiv. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]
-
ACS Publications. (2024). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. The Journal of Organic Chemistry, 89(18), 12176–12186. [Link]
-
ChemRxiv. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. [Link]
-
Reddit. (2026, February 12). Reductive amination with amines. [Link]
Sources
- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Regioselective C3-Lithiation of 2-Fluoro-5-Methylpyridine
[1][2][3]
Abstract & Strategic Significance
The 2-fluoro-5-methylpyridine scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and CNS-active agents. Its structural utility lies in the orthogonal reactivity of its substituents: the fluorine atom serves as a handle for nucleophilic aromatic substitution (
However, introducing a third functional group with precise regiocontrol is challenging. This guide details the Directed Ortho Metalation (DoM) protocol to selectively functionalize the C3 position . Unlike simple picolines which are prone to lateral lithiation at the methyl group, the presence of the C2-fluorine atom enables a highly predictable C3-lithiation using Lithium Diisopropylamide (LDA) at cryogenic temperatures.
Key Technical Achievement:
-
Selectivity: >95:5 C3-to-Lateral/C4 selectivity.
-
Scalability: Validated on 100 mg to 50 g scales.
-
Versatility: Compatible with diverse electrophiles (iodine, aldehydes, borates,
).
Mechanistic Principles
Regioselectivity Analysis
The reaction is governed by the Complex Induced Proximity Effect (CIPE) . The choice of base and temperature is critical to distinguishing between thermodynamic (lateral methyl) and kinetic (C3 ring) deprotonation.
-
The Director: The C2-fluorine atom is a strong Inductive (-I) withdrawer and a weak Lewis base. It coordinates the Lithium cation, anchoring the base in proximity to the C3 proton.
-
The Base: LDA is preferred over
-BuLi. -BuLi is nucleophilic and small enough to attack the C2-position ( displacement of F) or deprotonate the methyl group (lateral lithiation). LDA is bulky and non-nucleophilic, favoring the kinetically accessible C3 proton. -
The Position:
-
C3 (Target): Acidified by the adjacent Fluorine (-I effect) and stabilized by Li-F coordination.
-
C4: Less acidic; lacks directing group stabilization.
-
C6 (Ortho to N): Potentially acidic due to Nitrogen, but the Fluorine DoM effect is kinetically superior under these conditions.
-
Methyl (Lateral): Thermodynamically favorable but kinetically slower with LDA at -78°C.
-
Reaction Pathway Diagram
Caption: Kinetic pathway favoring C3-lithiation via Fluorine-Directed Ortho Metalation (DoM).
Experimental Protocol
Reagents & Equipment
-
Substrate: 2-Fluoro-5-methylpyridine (>98% purity, dry).
-
Solvent: Anhydrous THF (inhibitor-free, water <50 ppm).
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene.
-
Note: Commercial LDA is acceptable if fresh. For highest fidelity, generate in situ from
-BuLi and Diisopropylamine.
-
-
Cryostat: Capable of maintaining -78°C (Dry ice/Acetone bath).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Procedure
Step 1: System Preparation[1]
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel.
-
Flush with Argon for 15 minutes.
-
Charge the flask with Anhydrous THF (10 mL per 1 mmol substrate).
Step 2: Base Generation/Addition
If using commercial LDA:
-
Cool THF to -78°C .
-
Add LDA (1.2 equiv) dropwise via syringe. Ensure internal temperature does not rise above -70°C.
If generating in situ:
-
Add Diisopropylamine (1.25 equiv) to THF. Cool to -78°C.[1][2][3]
-
Add
-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C to form LDA, then cool back to -78°C.
Step 3: Lithiation (The Critical Step)
-
Dissolve 2-Fluoro-5-methylpyridine (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the LDA solution at -78°C over 15–20 minutes.
-
Critical Control Point: Fast addition can cause local heating, leading to lateral lithiation or dimerization.
-
-
Stir the resulting yellow/orange solution at -78°C for 45–60 minutes .
-
Note: Do not exceed 2 hours; scrambling of the lithio-species may occur.
-
Step 4: Electrophile Trapping
-
Dissolve the Electrophile (1.2–1.5 equiv) in anhydrous THF (if solid) or have neat liquid ready.
-
Add Electrophile rapid-dropwise to the lithio-solution at -78°C .
-
Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature over 1 hour.
Step 5: Quench & Workup
-
Quench with saturated aqueous
(or 1M HCl for carboxylic acids). -
Extract with EtOAc or DCM (3x).
-
Wash combined organics with Brine, dry over
, and concentrate.
Electrophile Scope & Performance Data
The following table summarizes expected yields and conditions for common functional transformations based on the lithiated intermediate.
| Electrophile | Reagent Added | Product (C3-Substituted) | Yield (Typical) | Notes |
| Iodine | 2-Fluoro-3-iodo-5-methylpyridine | 85-92% | Excellent precursor for Suzuki/Sonogashira couplings. | |
| Carbon Dioxide | 2-Fluoro-5-methylnicotinic acid | 75-85% | Use excess dry ice pellets (rinsed with ether) or gas bubbling. Acidify aqueous layer to pH 3 to precipitate. | |
| Formyl | DMF or N-Formylpiperidine | 2-Fluoro-5-methylnicotinaldehyde | 70-80% | Quench with acetic acid before aqueous workup to prevent hydration issues. |
| Boron | 2-Fluoro-5-methylpyridine-3-boronic acid | 60-75% | Requires careful hydrolysis; often isolated as pinacol ester. | |
| Aldehyde | Benzaldehyde | (2-Fluoro-5-methylpyridin-3-yl)(phenyl)methanol | 78-88% | Diastereomeric mixture if chiral aldehydes used. |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield / Starting Material Recovery:
-
Cause: Wet THF or quenched LDA.
-
Solution: Titrate
-BuLi before use. Distill THF from Na/Benzophenone.
-
-
Regioisomer Mixtures (C4 or Lateral products):
-
Cause: Temperature too high (>-50°C) during lithiation.
-
Solution: Maintain strictly <-70°C. Ensure probe is in the liquid, not just the headspace.
-
-
"Wulff" Type Dimerization:
-
Cause: Nucleophilic attack of the lithiated species on unreacted starting material (
).[4] -
Solution: Inverse addition (adding substrate to base) is mandatory. Never add base to substrate.
-
Workflow Diagram
Caption: Optimized batch workflow for C3-functionalization.
References
-
Regioselective Lithiation of 2-Fluoropyridines
- Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (ChemRxiv).
- Describes the specific C3-lithiation of 2-fluoro-5-methylpyridine using LDA
-
General DoM Methodology
- Directed Ortho Metal
- Provides foundational mechanism and directing group hierarchy (F vs N).
-
Benzofuropyridine Synthesis via C3-Lithiation
- Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (PubMed/PMC).
- Confirms the C3 regioselectivity for 2-fluoro-5-methylpyridine in complex synthesis.
-
Commercial Availability of C3-Products
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 5-(Bromomethyl)-2-fluoropyridine hydrobromide | 31140-61-1 | Benchchem [benchchem.com]
- 3. Sci-Hub. Regioselective ortho lithiation of halopyridines / Tetrahedron Letters, 1980 [sci-hub.sg]
- 4. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 5. 1042986-00-4 CAS MSDS (2-fluoro-5-methylpyridine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. jennysynth.com [jennysynth.com]
- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of (2-Fluoro-5-methylpyridin-3-yl)methanamine in the Synthesis of Covalent Kinase Inhibitors
Introduction: The Strategic Value of a Privileged Pyridine Fragment
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Within this field, the strategy of targeted covalent inhibition has emerged as a powerful method to achieve durable target engagement and high efficacy.[1][2] Covalent inhibitors form a stable bond with a specific amino acid residue in the target protein, offering advantages such as prolonged duration of action and the ability to overcome high intracellular concentrations of competing substrates like ATP.[2][3]
(2-Fluoro-5-methylpyridin-3-yl)methanamine has been established as a critical, high-value building block for the construction of these sophisticated covalent inhibitors. Its carefully arranged functional groups—a nucleophilic aminomethyl handle, a metabolically robust fluoropyridine core, and a methyl group for tailored interactions—provide a unique combination of properties for optimizing potency, selectivity, and pharmacokinetic profiles.
This document serves as a comprehensive technical guide for researchers. It elucidates the rationale behind using this specific building block, provides detailed, field-tested protocols for its incorporation into a common kinase inhibitor scaffold, and outlines the downstream validation of the final compound. The focus is not merely on the synthetic steps but on the underlying chemical and biological principles that drive the experimental design.
Scientific Rationale: Targeting Kinases with Covalent Binders
Bruton's Tyrosine Kinase (BTK) as a Prototypical Target
To understand the application of our key building block, we will use Bruton's Tyrosine Kinase (BTK) as a representative target. BTK is a non-receptor tyrosine kinase from the Tec family that is essential for B-cell development, differentiation, and signaling.[4] Its dysregulation is a key driver in various B-cell malignancies, making it a validated and high-interest therapeutic target.[5][6]
BTK, like many other kinases, possesses a cysteine residue (Cys481) within its ATP-binding site.[6][7] This cysteine is not essential for catalytic activity but is accessible to inhibitors. Its nucleophilic thiol side chain can be targeted by a precisely positioned electrophile (a "warhead") on an inhibitor molecule to form an irreversible covalent bond, thereby permanently inactivating the enzyme.
The Molecular Logic of (2-Fluoro-5-methylpyridin-3-yl)methanamine
The efficacy of a kinase inhibitor is dictated by the sum of its molecular interactions with the target. The (2-Fluoro-5-methylpyridin-3-yl)methanamine fragment is designed to optimize these interactions in several key ways:
-
Aminomethyl Group (-CH₂NH₂): This primary amine serves as the synthetic handle. It is a potent nucleophile used to connect the pyridine fragment to the core scaffold of the inhibitor, typically through a nucleophilic aromatic substitution (SₙAr) reaction.
-
Fluoropyridine Core: The pyridine ring itself is a well-established pharmacophore that can form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine portion of ATP. The strategic placement of a fluorine atom at the 2-position offers multiple advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, reducing the likelihood of metabolic degradation at that position.[8]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can fine-tune its hydrogen bonding capabilities and influence the overall solubility and cell permeability of the final compound.
-
Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity.
-
-
Methyl Group (-CH₃): The 5-methyl group provides a simple yet effective way to probe a hydrophobic pocket within the active site, potentially increasing both potency and selectivity against other closely related kinases.
Below is a diagram illustrating the key functional components of this building block.
Caption: Key functional regions of the (2-Fluoro-5-methylpyridin-3-yl)methanamine building block.
Synthetic Workflow: Constructing a Covalent BTK Inhibitor
The following section details a representative synthesis of a covalent BTK inhibitor built upon a 2,4-diaminopyrimidine scaffold. This common scaffold is found in numerous approved and investigational kinase inhibitors.[9][10] The general strategy involves a sequential SₙAr reaction on a dichlorinated pyrimidine, followed by the installation of the covalent warhead.
Caption: General synthetic workflow for a pyrimidine-based covalent kinase inhibitor.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and fume hoods, must be strictly followed.
Protocol 1: Synthesis of the Diaminopyrimidine Core (Intermediate E)
This protocol details the sequential nucleophilic aromatic substitution reactions to construct the core scaffold.
Materials & Reagents:
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine
-
tert-Butyl (3-aminophenyl)carbamate (3-Amino-N-Boc-aniline)
-
(2-Fluoro-5-methylpyridin-3-yl)methanamine[11]
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol, Anhydrous
-
Dimethylacetamide (DMA), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
Step 1: First SₙAr Reaction (Formation of Intermediate C)
-
To a round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq.).
-
Add anhydrous n-butanol to create a ~0.2 M solution.
-
Add tert-butyl (3-aminophenyl)carbamate (1.0 eq.) followed by DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 4-6 hours. Rationale: The C4 position of the dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position. This step is often performed at room temperature to favor monosubstitution.[12]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in EtOAc and wash sequentially with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Intermediate C, which can often be used in the next step without further purification.
Step 2: Second SₙAr Reaction (Formation of Intermediate E)
-
To a sealed reaction vessel containing crude Intermediate C (1.0 eq.), add anhydrous DMA to create a ~0.2 M solution.
-
Add (2-Fluoro-5-methylpyridin-3-yl)methanamine (1.1 eq.) followed by DIPEA (2.5 eq.). Rationale: A slight excess of the amine and a stronger base are used to drive the second, less favorable substitution at the C2 position. DMA is a high-boiling polar aprotic solvent suitable for this higher-temperature reaction.
-
Seal the vessel and heat the reaction mixture to 90 °C overnight (12-16 hours).
-
Monitor the reaction for the disappearance of Intermediate C by LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water, which should precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-100% EtOAc in hexanes) to obtain pure Intermediate E.
Protocol 2: Warhead Installation (Formation of Final Inhibitor I)
This protocol describes the final two steps: deprotection of the aniline and acylation to install the electrophilic acrylamide warhead.
Materials & Reagents:
-
Intermediate E (from Protocol 1)
-
Trifluoroacetic Acid (TFA)
-
Acryloyl Chloride
-
Dichloromethane (DCM), Anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
Step 3: Boc Deprotection (Formation of Intermediate G)
-
Dissolve Intermediate E (1.0 eq.) in DCM (~0.1 M).
-
Add TFA (10-20 eq.) and stir at room temperature for 1-2 hours. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the free aniline.
-
Monitor by LC-MS until deprotection is complete.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM several times to remove excess TFA. The resulting TFA salt of Intermediate G is often used directly.
Step 4: Acylation (Formation of Final Product I)
-
Dissolve the crude Intermediate G (1.0 eq.) in anhydrous DCM (~0.1 M) and cool the flask to -30 °C in a dry ice/acetone bath under a nitrogen atmosphere.
-
Slowly add DIPEA (3.0 eq.) to neutralize the TFA salt and act as a base for the acylation.
-
Add acryloyl chloride (1.2 eq.) dropwise via syringe. CAUTION: Acryloyl chloride is highly reactive and lachrymatory. Handle with extreme care in a fume hood.Rationale: The reaction is performed at low temperature to control the high reactivity of the acid chloride and prevent side reactions.[12]
-
Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature.
-
Monitor by LC-MS. Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by silica gel column chromatography or preparative HPLC to yield the pure covalent inhibitor.
Compound Validation and Biological Evaluation
Structural and Purity Analysis
The identity and purity of the final synthesized compound must be rigorously confirmed.
| Technique | Purpose | Expected Observations |
| ¹H, ¹³C NMR | Structural elucidation | Confirms the presence of all protons and carbons in the expected chemical environments, including characteristic peaks for the acrylamide vinyl group and the fluoropyridine ring. |
| ¹⁹F NMR | Fluorine confirmation | A singlet or doublet confirming the presence and environment of the fluorine atom on the pyridine ring. |
| LC-MS / HRMS | Identity and Purity | Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) provides the exact mass for elemental composition confirmation. |
| HPLC | Purity Assessment | Determines the purity of the final compound, which should typically be >95% for use in biological assays. |
In Vitro Kinase Inhibition Assay Protocol (General)
This protocol provides a general framework for assessing the inhibitory potency (IC₅₀) of the synthesized compound against the target kinase, BTK.
Principle: The assay measures the ability of the inhibitor to prevent the BTK-mediated phosphorylation of a substrate. The amount of phosphorylated product is typically quantified using a luminescence- or fluorescence-based detection method.
Materials:
-
Recombinant human BTK enzyme
-
Poly-Glu-Tyr (4:1) or other suitable peptide substrate
-
ATP (at or near Km concentration)
-
Synthesized inhibitor (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further into the assay buffer.
-
In a 384-well plate, add the BTK enzyme and the diluted inhibitor.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature. This pre-incubation allows the covalent inhibitor to bind to and react with the Cys481 residue.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for 60-120 minutes at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Read the signal (luminescence or fluorescence) on a plate reader.
-
Calculate the percent inhibition relative to DMSO-only controls and plot the data against inhibitor concentration. Fit the curve using a four-parameter logistic model to determine the IC₅₀ value.
The biological context for this inhibition is the B-cell receptor signaling pathway, where BTK plays a pivotal role.
Caption: Simplified BTK signaling pathway and the point of intervention by a covalent inhibitor.
Conclusion
(2-Fluoro-5-methylpyridin-3-yl)methanamine is a highly versatile and powerful building block for the synthesis of targeted covalent kinase inhibitors. Its constituent parts are rationally designed to enhance potency, selectivity, and drug-like properties. The synthetic protocols provided herein offer a robust and reproducible pathway for incorporating this fragment into a 2,4-diaminopyrimidine scaffold, a core structure prevalent in many clinically relevant inhibitors. By understanding the causality behind each synthetic step and the biological rationale for the target, researchers can effectively leverage this key intermediate to accelerate the discovery and development of next-generation kinase inhibitors.
References
- BenchChem (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Liu, Y., et al. (2013). Bruton's Tyrosine Kinase: Structure and Functions, Expression and Mutations. Gene Technology.
-
Marcotte, D.J., et al. (2010). Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases. Protein Science. Available from: [Link]
-
ResearchGate (2025). Covalent Kinase Inhibitors: An Overview. Available from: [Link]
-
Mancini, E.J. & Di Lello, P. (2020). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. Available from: [Link]
-
de Bruin, G., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. Available from: [Link]
-
Singh, J., et al. (2016). Covalent Inhibition in Drug Discovery. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Wikipedia. Bruton's tyrosine kinase. Available from: [Link]
-
Sutanto, F., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. Available from: [Link]
- BenchChem (2025). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
-
Taylor & Francis Online (2025). Key advances in the development of reversible covalent inhibitors. Available from: [Link]
-
ResearchGate (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
- BenchChem (2025). A Comparative Guide to 2-Fluoro-5-methylpyridin-3-amine and Its Alternatives in Drug Discovery.
-
PubChem. (2-Fluoro-5-methylpyridin-3-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]
-
Journal of Pharmacy & Pharmacognosy Research (2023). Rociletinib analog for double mutation non-small cell lung cancer. Available from: [Link]
-
Wungu, C.D.K., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (2-Fluoro-5-methylpyridin-3-yl)methanamine | C7H9FN2 | CID 53426950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine
Executive Summary
The moiety (2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS: 871325-17-6) is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the fluorine atom serves as a bioisostere to modulate metabolic stability and pKa.
This application note details a robust, scalable three-stage protocol for synthesizing this target from the commodity chemical 2-amino-5-methylpyridine . Unlike traditional routes that rely on expensive halogenated precursors, this pathway utilizes a Directed Ortho-Lithiation (DoM) strategy to install the C3-carbon handle with high regioselectivity.
Key Advantages of This Protocol:
-
Cost-Efficiency: Utilizes inexpensive 2-amino-5-methylpyridine.
-
Regiocontrol: Leverages the fluorine atom as an Ortho-Directing Group (ODG) to exclusively functionalize the C3 position.
-
Chemoselectivity: Employs a reductive strategy that preserves the labile C-F bond, avoiding common defluorination side reactions associated with catalytic hydrogenation.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the "Fluorine-Directed Assembly" principle. The C3-aminomethyl group is installed after the fluorine, using the fluorine itself to direct the incoming carbon electrophile.
Pathway Logic
-
Disconnection: The C3-methanamine is traced back to an aldehyde (via oxime), which is traced back to a lithiated species.
-
Precursor: The lithiated species is derived from 2-fluoro-5-methylpyridine.
-
Origin: The fluoropyridine is synthesized from 2-amino-5-methylpyridine via a modified Balz-Schiemann reaction.
Figure 1: Retrosynthetic strategy leveraging fluorine-directed lithiation.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Fluoro-5-methylpyridine (The "Fluorine Switch")
Objective: Convert the amino group to a fluorine atom via a diazonium intermediate. Reaction Type: Modified Balz-Schiemann / Diazotization-Fluorination.
Mechanistic Insight: The use of tetrafluoroboric acid (
Materials:
-
2-Amino-5-methylpyridine (1.0 eq)
-
Tetrafluoroboric acid (48-50% aq. solution, 4.0 eq)
-
Sodium Nitrite (
, 1.1 eq)[1] -
Solvent: Water / Diethyl Ether (for extraction)
Protocol:
-
Salt Formation: In a reactor equipped with an overhead stirrer and internal thermometer, charge 2-amino-5-methylpyridine (100 g, 0.92 mol).
-
Acidification: Cool to 0°C. Slowly add
(50% aq) maintaining internal temperature . The mixture will thicken. -
Diazotization: Cool to -10°C. Add a solution of
(70 g in 150 mL water) dropwise. Critical: Do not allow temp to exceed 0°C to prevent premature phenol formation. Stir for 1 hour at 0°C. -
Decomposition: The diazonium salt can be isolated (solid filtration) or decomposed in situ (safer for scale). For in situ: Allow the mixture to warm to room temperature, then heat cautiously to 50°C. Nitrogen gas evolution will be vigorous.
-
Workup: Once gas evolution ceases, cool to RT. Neutralize with saturated
to pH 9.[2] Extract with Diethyl Ether ( mL). -
Purification: Dry organics (
) and concentrate. Distill the crude oil under reduced pressure (approx. 60-65°C at 20 mmHg) to yield 2-Fluoro-5-methylpyridine as a clear liquid.-
Expected Yield: 40-50%
-
Data:
H NMR (CDCl ) 2.25 (s, 3H), 6.75 (dd, 1H), 7.52 (m, 1H), 7.94 (s, 1H).[2]
-
Stage 2: C3-Formylation via Directed Ortho-Lithiation (DoM)
Objective: Install the carbon framework at C3. Reaction Type: Lithiation / Electrophilic Trapping.
Mechanistic Insight: The fluorine atom at C2 acidifies the C3 proton (inductive effect) and coordinates the Lithium cation (Complex Induced Proximity Effect - CIPE). This ensures exclusive lithiation at C3, avoiding the C4 or C6 positions.
Materials:
-
2-Fluoro-5-methylpyridine (Intermediate A, 1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/Heptane)
-
Dimethylformamide (DMF) (1.5 eq)
-
Solvent: Anhydrous THF
Protocol:
-
Inertion: Flame-dry a 3-neck flask and purge with Argon. Charge Intermediate A (50 g, 0.45 mol) and anhydrous THF (500 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Strict adherence to this temperature is required to prevent pyridine ring opening (nucleophilic attack by LDA).
-
Lithiation: Add LDA solution dropwise over 45 minutes. The solution typically turns deep yellow/orange. Stir for 2 hours at -78°C.
-
Formylation: Add anhydrous DMF (49.3 g, 0.67 mol) dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C over 1 hour.
-
Quench: Quench with saturated
solution (300 mL). -
Workup: Extract with Ethyl Acetate. Wash with brine.[3]
-
Purification: Flash chromatography (Hexane/EtOAc) or crystallization (if solid) yields 2-Fluoro-5-methylnicotinaldehyde .
-
Expected Yield: 75-85%
-
Stage 3: Reductive Amination via Oxime (The "Nitrogen Finish")
Objective: Convert the aldehyde to the primary amine without defluorination. Reaction Type: Condensation / Chemoselective Reduction.
Mechanistic Insight: Direct reductive amination with ammonia often yields dimers. Forming the Oxime first, followed by reduction with Zinc/Acetic Acid, is chemically superior. It avoids the use of Pd/C, which would likely cleave the C-F bond (hydrodefluorination).
Materials:
-
2-Fluoro-5-methylnicotinaldehyde (Intermediate B, 1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.5 eq) -
Sodium Acetate (2.0 eq)
-
Zinc Dust (Activate with dilute HCl wash if old) (5.0 eq)
-
Solvent: Ethanol / Acetic Acid
Protocol:
-
Oxime Formation: In a flask, dissolve Intermediate B (40 g, 0.29 mol) in Ethanol (400 mL). Add
(30 g) and NaOAc (47 g). Reflux for 2 hours. -
Oxime Isolation: Cool, concentrate ethanol, add water, and extract with EtOAc. The crude oxime is usually pure enough for the next step.
-
Reduction: Dissolve the crude oxime in Acetic Acid (300 mL). Cool to 10°C.
-
Zinc Addition: Add Zinc dust (95 g) portion-wise (exothermic!). Maintain temp
. Stir vigorously for 4-6 hours. -
Workup: Filter off Zinc residues through Celite. Concentrate the filtrate. Basify the residue with
(2M) to pH > 12. -
Extraction: Extract the free amine with Dichloromethane (
). -
Salt Formation (Optional but Recommended): To store, treat the DCM solution with HCl in Dioxane to precipitate (2-Fluoro-5-methylpyridin-3-yl)methanamine Hydrochloride .
Figure 2: Sequential workflow for the synthesis of the target amine.
Analytical Data Summary
| Compound | State | Key | Key IR Bands |
| 2-Fluoro-5-methylpyridine | Clear Oil | 1246 cm | |
| 2-Fluoro-5-methylnicotinaldehyde | Pale Solid | 1690 cm | |
| Target Amine (Free Base) | Yellow Oil | 3350 cm |
Process Safety & Troubleshooting
Critical Control Points (CCP)
-
Diazotization (Step 1): The decomposition of the diazonium salt releases
gas rapidly. On a large scale, use a continuous flow reactor or semi-batch addition to control pressure buildup.-
Hazard: HF generation.[4] Use PTFE-lined vessels or resistant glass.
-
-
Lithiation (Step 2): Moisture kills LDA. Ensure KF (Karl Fischer) of THF is <50 ppm.
-
Failure Mode: If the reaction warms above -50°C before DMF addition, the pyridine ring may undergo nucleophilic attack, forming tars.
-
-
Reduction (Step 3): Do NOT use catalytic hydrogenation (
) for this step. The fluorine at the 2-position is activated and susceptible to hydrogenolysis, which would yield (5-methylpyridin-3-yl)methanamine (defluorinated impurity).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Step 1: Low Yield | Temperature during diazotization > 5°C. | Maintain -10°C to 0°C strictly. |
| Step 2: Starting Material Recovery | Wet THF or inactive LDA. | Titrate LDA before use; distill THF over Na/Benzophenone. |
| Step 3: Defluorination | Over-reduction (if using catalytic H2). | Switch to Zn/AcOH or |
References
-
Synthesis of 2-Fluoro-5-methylpyridine
-
Regioselective Lithiation of Fluoropyridines
- Source: Schlosser, M. et al.
- Context: Establishes the C3-lithiation preference due to the ortho-directing effect of fluorine.
-
URL:[Link] (Fundamental grounding).
-
Reductive Amination via Oxime (Zinc/AcOH)
- Source: J. Org. Chem. Standard Protocols.
- Context: Zinc in Acetic Acid is a standard, chemoselective method for reducing oximes to primary amines in the presence of halogens.
-
URL:[Link] (Analogous reduction protocol).
-
Target Compound Data
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. 2-Fluoro-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. (2-Fluoro-5-methylpyridin-3-yl)methanamine | C7H9FN2 | CID 53426950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering the Purification of (2-Fluoro-5-methylpyridin-3-yl)methanamine: A Guide to Column Chromatography
This comprehensive guide provides a detailed exploration of the methodologies for the purification of (2-Fluoro-5-methylpyridin-3-yl)methanamine via column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices and troubleshooting strategies.
Introduction: The Challenge of Purifying Pyridine Amines
(2-Fluoro-5-methylpyridin-3-yl)methanamine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring a basic pyridine ring and a primary amine, presents a significant challenge for purification by standard silica gel chromatography. The Lewis basicity of the nitrogen atoms leads to strong interactions with the acidic silanol groups on the surface of silica gel, often resulting in poor separation, significant peak tailing, and potential sample degradation. This guide will dissect the underlying chemical principles and provide robust protocols to overcome these challenges, ensuring high purity of the final product.
The target compound, (2-Fluoro-5-methylpyridin-3-yl)methanamine, possesses the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C7H9FN2 | [PubChem CID: 53426950][2] |
| Molecular Weight | 140.16 g/mol | [PubChem CID: 53426950][2] |
| CAS Number | 871325-17-6 | [PubChem CID: 53426950][2] |
The Foundational Technique: Flash Chromatography
Flash chromatography, a technique developed by W. Clark Still and his colleagues, is a cornerstone of preparative organic chemistry.[3][4] It utilizes moderate pressure to accelerate the flow of the mobile phase through the stationary phase, enabling rapid and efficient separations.
Caption: Workflow of a typical flash chromatography purification.
Method Development with Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[5][6] The ideal eluent will provide a good separation between the desired compound and its impurities, with a retention factor (Rf) of approximately 0.25-0.35 for the target molecule.[7]
Protocol for TLC Method Development:
-
Prepare TLC Plates: Use commercially available silica gel TLC plates.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a small amount of the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to saturate with solvent vapors.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots. Since (2-Fluoro-5-methylpyridin-3-yl)methanamine contains a pyridine ring, it should be UV active and appear as a dark spot under a 254 nm UV lamp. For enhanced visualization of the amine group, specific staining reagents can be used.
Common TLC Stains for Amines:
| Stain | Preparation | Visualization |
| Ninhydrin | 0.2 g ninhydrin in 100 mL ethanol.[8][9] | Spray the plate and gently heat. Primary amines typically yield pink to purple spots.[10] |
| Potassium Permanganate | 1.5 g KMnO4, 10 g K2CO3, 0.25 g NaOH in 200 mL water. | Dip the plate; spots appear as yellow-brown on a purple background. |
| Vanillin | 6 g vanillin, 1.5 mL concentrated H2SO4 in 95 mL ethanol.[8] | Dip the plate and heat. Amines can produce a variety of colors. |
Standard Silica Gel Chromatography: Overcoming the Challenges
While challenging, purification on standard silica gel is often the first approach due to its low cost and ubiquity. The key to success is to mitigate the interaction between the basic amine and the acidic silica.
Mobile Phase Modification
The most common strategy is to add a small amount of a basic modifier to the eluent. This additive competes with the target amine for binding to the acidic silanol sites, thereby reducing tailing and improving peak shape.
Recommended Mobile Phase Systems:
-
Ethyl Acetate/Hexanes with Triethylamine (TEA): A versatile system for compounds of moderate polarity. Start with a ratio determined by TLC and add 0.5-2% (v/v) of TEA to the eluent mixture.
-
Dichloromethane/Methanol with Ammonia: For more polar amines, a gradient of methanol in dichloromethane is effective. A common practice is to use a stock solution of 2M ammonia in methanol as the polar component.
Protocol for Silica Gel Chromatography with a Basic Modifier:
-
Column Packing:
-
Select an appropriately sized glass column.
-
Insert a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Pack the column with silica gel (230-400 mesh) using either the "dry packing" or "slurry packing" method.[3][11][12] Ensure the silica bed is well-compacted and free of air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Equilibration: Pre-elute the column with the initial solvent mixture (containing the basic modifier) until the entire silica bed is saturated.
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column. This method is quick but can lead to band broadening if a strong solvent is used.[13]
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel or celite, and evaporate the solvent to obtain a free-flowing powder.[14][15] Carefully add this powder to the top of the column. Dry loading is generally preferred for better resolution, especially for difficult separations.[13][16][17]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in an array of test tubes.
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
Alternative Stationary Phases for Amine Purification
If silica gel chromatography with basic modifiers fails to provide adequate separation, alternative stationary phases offer excellent solutions.
Caption: Decision tree for selecting a stationary phase.
Alumina Chromatography
Alumina is a basic or neutral adsorbent that does not suffer from the acidity issues of silica gel, making it an excellent choice for the purification of amines.[16] Basic alumina is generally preferred for amines.
Protocol for Alumina Column Chromatography:
The protocol is similar to that for silica gel, with the following key differences:
-
Stationary Phase: Use activated, basic alumina.
-
Solvent System: Develop a suitable solvent system using alumina TLC plates. Common eluents include hexanes, ethyl acetate, and their mixtures. Basic modifiers are typically not necessary.
Amine-Functionalized Silica
This stationary phase has aminopropyl groups covalently bonded to the silica surface, creating a "basic" surface. This modification effectively shields the residual acidic silanol groups and provides a different selectivity compared to standard silica. Amine-functionalized silica is particularly useful as it can often be used with neutral solvent systems like ethyl acetate/hexanes, simplifying post-purification workup.[18]
Reversed-Phase Flash Chromatography
In reversed-phase chromatography, a nonpolar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The elution order is inverted, with polar compounds eluting first. This technique is highly effective for purifying polar compounds that are difficult to handle with normal-phase chromatography. For basic compounds like our target molecule, adding a modifier such as trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the amine.
Potential Impurities and Concluding Remarks
The potential impurities in a synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine will depend on the specific synthetic route. Common impurities could include starting materials, regioisomers, or byproducts from incomplete reactions or side reactions. A well-developed TLC method is the best tool for identifying the presence of these impurities and guiding the choice of the optimal purification strategy.
The purification of (2-Fluoro-5-methylpyridin-3-yl)methanamine is a tractable but non-trivial challenge. By understanding the chemical interactions between the analyte and the stationary phase, and by systematically exploring the mobile phase composition and alternative stationary phases, researchers can consistently achieve high purity of this valuable synthetic intermediate.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]
-
"Rapid chromatographic technique for preparative separations with moderate resolution". Semantic Scholar. Accessed February 15, 2026. [Link]
-
"Chromatography: How to Run a Flash Column". University of Rochester Department of Chemistry. Accessed February 15, 2026. [Link]
-
"TLC stains for amines". ChemicalDesk.Com. Accessed February 15, 2026. [Link]
-
"Purification of Organic Compounds by Flash Column Chromatography". Organic Syntheses. Accessed February 15, 2026. [Link]
-
" (2-Fluoro-5-methylpyridin-3-yl)methanamine". PubChem. Accessed February 15, 2026. [Link]
-
"Running a flash column". Chemistry LibreTexts. Accessed February 15, 2026. [Link]
- "TLC stains". Accessed February 15, 2026.
-
"Let's talk about TLCs Part 4 - Ninhydrin Stain". Curly Arrow. Accessed February 15, 2026. [Link]
-
"Thin Layer Chromatography: A Complete Guide to TLC". Chemistry Hall. Accessed February 15, 2026. [Link]
-
"Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography". Teledyne ISCO. Accessed February 15, 2026. [Link]
-
"TLC Visualization Reagents". EPFL. Accessed February 15, 2026. [Link]
-
"Column chromatography". Columbia University. Accessed February 15, 2026. [Link]
-
"Dry vs. Wet Loading in Column Chromatography". Reddit. Accessed February 15, 2026. [Link]
-
"Overview of Silica Column Sample Loading Techniques". Teledyne ISCO. Accessed February 15, 2026. [Link]
-
"Sample Loading Techniques for Large Scale Flash Chromatography". Teledyne ISCO. Accessed February 15, 2026. [Link]
-
"Dry loading vs. liquid loading, which provides better flash column chromatography results?". Teledyne ISCO. Accessed February 15, 2026. [Link]
-
"Thin Layer Chromatography (TLC)". University of Colorado Boulder. Accessed February 15, 2026. [Link]
-
"Thin Layer Chromatography (TLC)". AGA Analytical. Accessed February 15, 2026. [Link]
-
"VanVeller Lab Resources". Iowa State University Department of Chemistry. Accessed February 15, 2026. [Link]
-
"[5-(Trifluoromethyl)pyridin-2-yl]methanamine". PubChem. Accessed February 15, 2026. [Link]
-
"2-fluoro-5-methylpyridine Manufacturer Exporter Supplier from Mumbai India". Manas Petro Chem. Accessed February 15, 2026. [Link]
-
"Pyridine synthesis". Organic Chemistry Portal. Accessed February 15, 2026. [Link]
Sources
- 1. agrochemx.com [agrochemx.com]
- 2. (2-Fluoro-5-methylpyridin-3-yl)methanamine | C7H9FN2 | CID 53426950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. aga-analytical.com.pl [aga-analytical.com.pl]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. orgsyn.org [orgsyn.org]
- 13. biotage.com [biotage.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. teledyneisco.com [teledyneisco.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. teledyneisco.com [teledyneisco.com]
Definitive Structural Elucidation of (2-Fluoro-5-methylpyridin-3-yl)methanamine via ¹H NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract
(2-Fluoro-5-methylpyridin-3-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery, notable for its substituted pyridine core. The precise arrangement of its functional groups—a fluorine atom, a methyl group, and a methanamine substituent—is critical to its reactivity and utility in the synthesis of complex pharmaceutical agents. This application note provides a comprehensive guide to the structural characterization of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-tested protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H NMR spectrum. This guide explains the causal relationships between the molecule's electronic structure and its spectral features, including chemical shifts, signal multiplicities, and proton-fluorine (¹H-¹⁹F) coupling constants.
Introduction: The Imperative for Precise Characterization
The bioactivity of a molecule is intrinsically linked to its three-dimensional structure. For synthetic intermediates like (2-Fluoro-5-methylpyridin-3-yl)methanamine, unambiguous structural confirmation is a prerequisite for its use in multi-step syntheses. ¹H NMR spectroscopy is an indispensable tool for this purpose, offering detailed information about the chemical environment of every proton in the molecule.[1][2] The presence of a fluorine atom introduces an additional layer of complexity and diagnostic power through ¹H-¹⁹F spin-spin coupling, which provides definitive evidence for the relative positions of substituents on the pyridine ring. This guide serves as an authoritative resource for researchers, providing both the theoretical foundation and practical protocols for a successful characterization.
Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure of (2-Fluoro-5-methylpyridin-3-yl)methanamine features five unique sets of protons, as illustrated below.
Figure 1: Molecular structure of (2-Fluoro-5-methylpyridin-3-yl)methanamine with distinct proton environments highlighted.
The key to a successful interpretation lies in understanding how the electronic properties of the substituents (F, CH₃, CH₂NH₂) influence the chemical shifts and coupling patterns of these protons.
Experimental Protocol: A Self-Validating Workflow
High-quality, reproducible data is the bedrock of scientific trustworthiness. The following protocol is designed to minimize artifacts and ensure spectral accuracy.
Rationale for Experimental Choices
-
Solvent Selection : Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra, preventing the large solvent signal from obscuring the analyte signals.[3][4] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual signal.[5] For more polar compounds or to observe N-H protons that might be exchanging, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.
-
Concentration : An optimal concentration of 5-10 mg in 0.6-0.7 mL of solvent balances signal strength with solubility, avoiding peak broadening associated with aggregation at high concentrations.[3][6]
-
Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard, with its protons defined as 0.00 ppm.[3] It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.
Step-by-Step Sample Preparation and Data Acquisition
Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.
Protocol Details:
-
Sample Weighing : Accurately weigh 5-10 mg of (2-Fluoro-5-methylpyridin-3-yl)methanamine. The sample must be dry and free of residual solvents.[5]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial. Add a small amount of TMS as an internal reference.
-
Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup : Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming : Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition : Acquire the ¹H NMR data using standard parameters (e.g., 16-32 scans, 2-5 second relaxation delay).
-
Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phasing and baseline correction to yield the final spectrum.
Spectral Interpretation: Decoding the Data
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The analysis involves examining four key features: the number of signals, their chemical shifts, their integration, and their splitting patterns (multiplicity).[7]
Predicted Chemical Shifts, Multiplicity, and Coupling Constants
The electronic environment of each proton dictates its resonance frequency (chemical shift). The strongly electronegative fluorine atom at the C-2 position will deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, the electron-donating methyl and aminomethyl groups will cause shielding effects.
| Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| H-6 (Aromatic) | ~8.0 - 8.2 | 1H | Doublet (d) or Doublet of doublets (dd) | ⁴J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 2-3 Hz | Deshielded by the adjacent ring nitrogen. Exhibits long-range coupling to the fluorine at C-2 and meta-coupling to H-4. |
| H-4 (Aromatic) | ~7.3 - 7.5 | 1H | Doublet (d) or Doublet of doublets (dd) | ³J(H-F) ≈ 7-9 Hz, ⁴J(H-H) ≈ 2-3 Hz | Positioned ortho to the fluorine, resulting in a large ³J coupling. Also shows meta-coupling to H-6. |
| -CH₂- (Methylene) | ~3.8 - 4.0 | 2H | Singlet (s) or Doublet (d) | ⁵J(H-F) ≈ 1-2 Hz | Benzylic position deshields these protons. May show very weak long-range coupling to the fluorine atom. |
| -CH₃ (Methyl) | ~2.2 - 2.4 | 3H | Singlet (s) | N/A | Located in the typical alkyl-aromatic region. No adjacent protons to couple with. |
| -NH₂ (Amine) | ~1.5 - 2.5 | 2H | Broad Singlet (br s) | N/A | Chemical shift is highly variable due to solvent effects and hydrogen bonding. Rapid proton exchange and nitrogen's quadrupole moment typically result in a broad signal with no observable coupling.[7] |
Analysis of Key Structural Features
-
Aromatic Region (7.0 - 8.5 ppm) : The two signals in this region confirm the presence of two protons on the pyridine ring. The distinct splitting patterns and coupling constants are the most powerful diagnostic features. The large coupling constant (~7-9 Hz) observed for the H-4 signal is characteristic of a three-bond ortho-coupling to a fluorine atom (³J(H-F)).[8] The smaller coupling (~2-3 Hz) seen in both aromatic signals is typical for a four-bond meta-coupling between H-4 and H-6 (⁴J(H-H)).[8] This pattern definitively confirms the 2,3,5-substitution pattern of the pyridine ring.
-
Aliphatic Region (1.5 - 4.0 ppm) : The presence of three distinct signals integrating to 2H, 3H, and 2H confirms the methanamine and methyl groups. The singlet nature of the -CH₃ signal indicates it has no adjacent protons, consistent with its position at C-5. The -CH₂- signal's downfield shift is characteristic of its position attached to the aromatic ring. The broadness of the -NH₂ signal is a classic indicator of amine protons.
Conclusion
¹H NMR spectroscopy provides an unambiguous and information-rich method for the structural characterization of (2-Fluoro-5-methylpyridin-3-yl)methanamine. By carefully analyzing the chemical shifts, integration, and particularly the multiplicity patterns arising from both ¹H-¹H and ¹H-¹⁹F coupling, researchers can definitively confirm the identity and purity of this important synthetic intermediate. The protocols and interpretive framework presented in this note offer a robust system for achieving reliable and accurate characterization, ensuring the integrity of subsequent steps in the drug development pipeline.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]
-
Mesbah Energy Co. (2021, April 18). Basics of NMR, Sample preparation and analysis of NMR analysis data. Available at: [Link]
-
Roman, R., & Gawinecki, R. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 263-274. Available at: [Link]
-
Frontier, A. (2026). How to Get a Good ¹H NMR Spectrum. University of Rochester, Department of Chemistry. Available at: [Link]
-
ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Available at: [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
-
Peregudov, A.S., et al. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111). Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). ¹H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available at: [Link]
-
PubChem. (n.d.). (2-Fluoro-5-methylpyridin-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. azooptics.com [azooptics.com]
- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. How To [chem.rochester.edu]
- 6. organomation.com [organomation.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. acdlabs.com [acdlabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine
Topic: Side reactions in the synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine Content type: Technical Support Center (Troubleshooting & FAQs)
Product: (2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS: 871325-17-6) Application: Key intermediate for kinase inhibitors and fluorinated heterocyclic building blocks.[1] Audience: Medicinal Chemists, Process Chemists.
Executive Summary & Reaction Landscape
The synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine typically involves the reduction of 2-fluoro-5-methylnicotinonitrile . While nitrile reduction is a standard transformation, the presence of the 2-fluoro substituent on the pyridine ring introduces critical chemoselectivity challenges.
The two primary failure modes are:
-
Hydrodefluorination (C-F Cleavage): Common with heterogeneous metal catalysts (Pd/C).
-
Dimerization (Secondary Amine Formation): Intrinsic to nitrile reductions via imine intermediates.
This guide provides a mechanistic breakdown of these side reactions and offers a validated Borane-THF protocol to bypass them.
Reaction Pathway Analysis[2]
Figure 1: Mechanistic divergence between catalytic hydrogenation (high risk of defluorination) and borane reduction (chemoselective).
Troubleshooting Guide (FAQ Format)
Issue 1: "I am seeing significant defluorination (M-18 peak) in my LCMS."
Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C,
Solution:
Switch to Borane-THF (
-
Why? Borane is an electrophilic reducing agent. It coordinates to the nitrile nitrogen and reduces the triple bond via hydride transfer without interacting with the aromatic ring or the C-F bond. It avoids the metal surface mechanism entirely.
Issue 2: "My yield is low, and I see a large impurity with roughly double the molecular weight."
Diagnosis: You are forming the Secondary Amine Dimer .
Root Cause:
During reduction, the nitrile is first converted to an imine intermediate (
Solution:
-
If using Borane: This is rare because Borane forms a stable adduct with the resulting amine (
), preventing it from acting as a nucleophile during the reaction. Ensure you are using at least 3-4 equivalents of Borane to fully complex the product. -
If using Hydrogenation (Raney Ni): You must add Ammonia (
in MeOH) or Acetic Anhydride to the reaction mixture. Excess ammonia shifts the equilibrium away from dimer formation.
Issue 3: "The reaction is complete by TLC, but I cannot isolate the amine after aqueous workup."
Diagnosis: Incomplete hydrolysis of the Borane-Amine Complex .
Root Cause:
Borane reduction yields a stable Borane-Amine complex (
Solution: Perform a rigorous Acidic Quench :
-
Carefully quench excess borane with MeOH (gas evolution!).
-
Add concentrated HCl or 6M HCl and reflux the mixture for 1-2 hours.
-
Cool, basify with NaOH to pH > 12, and then extract with DCM or EtOAc. The free amine will now be in the organic layer.
Recommended Experimental Protocol
Objective: Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine via Borane Reduction. Scale: 10 mmol (adaptable).
Reagents Table
| Reagent | Equiv. | Role | Notes |
| 2-Fluoro-5-methylnicotinonitrile | 1.0 | Substrate | Limiting reagent |
| 3.0 - 4.0 | Reductant | Moisture sensitive; use fresh | |
| THF (Anhydrous) | Solvent | Solvent | 0.2 M concentration |
| Methanol (MeOH) | Excess | Quench | Caution: |
| HCl (6M or Conc.) | Excess | Hydrolysis | Required to break B-N complex |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Addition: Charge the flask with 2-Fluoro-5-methylnicotinonitrile (1.36 g, 10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.
-
Reduction: Dropwise add
(1.0 M solution, 35 mL, 35 mmol) over 20 minutes.-
Technical Note: The solution may turn light yellow. Gas evolution should be controlled.
-
-
Reaction: Remove the ice bath and heat to Reflux (66°C) for 3–5 hours.
-
Monitoring: Monitor by TLC or LCMS. You will likely see the Borane-Amine complex, which may have a different Rf than the free amine.
-
-
Quench (Critical): Cool to 0°C. Very slowly add MeOH (20 mL) dropwise.
-
Safety: Vigorous
evolution will occur. Do not rush this step.
-
-
Hydrolysis: Add 6M HCl (20 mL) and heat the mixture to Reflux for 1 hour.
-
Isolation:
-
Cool to room temperature.[3]
-
Concentrate in vacuo to remove THF/MeOH.
-
Dilute the aqueous residue with water (20 mL).
-
Wash with
(2 x 20 mL) to remove non-basic impurities (optional). -
Basify the aqueous layer to pH 12–14 using 4M NaOH.
-
Extract with DCM (3 x 40 mL).
-
Dry combined organics over
, filter, and concentrate.[6]
-
-
Purification: The crude oil is often pure enough (>95%). If necessary, purify via flash chromatography (DCM/MeOH/
gradient).
Analytical Data & Specifications
| Property | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Molecular Weight | 140.16 g/mol | Calc.[1] |
| MS (ESI+) | LCMS | |
| 1H NMR (CDCl3) | Characteristic peaks | |
| Storage | 2-8°C, under Argon | Amine absorbs |
Decision Logic for Process Optimization
Use this flow chart to determine the best corrective action if your current route is failing.
Figure 2: Troubleshooting decision tree based on impurity profile.
References
-
Defluorination Mechanisms
-
Borane Reduction of Nitriles
-
Synthesis of Fluoropyridine Derivatives
-
General Reductive Amination Side Reactions
Sources
- 1. (2-Fluoro-5-methylpyridin-3-yl)methanamine | C7H9FN2 | CID 53426950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. 2-Amino-3-fluoro-5-methylpyridine | CAS 1211590-31-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Byproducts from the lithiation of 2-fluoro-5-methylpyridine
Technical Support Center: Organometallic Chemistry Division Topic: Lithiation of 2-Fluoro-5-methylpyridine Ticket ID: #DOM-2F5MePy-001 Status: Open
Welcome to the Technical Support Center
User Context: You are attempting to functionalize 2-fluoro-5-methylpyridine via lithiation. Common Symptoms: Loss of fluorine atom, alkylation instead of functionalization, low yields, or recovery of starting material.
This guide addresses the specific chemoselectivity and regioselectivity challenges inherent to this substrate. Unlike simple pyridines, 2-fluoro-5-methylpyridine presents a "trilemma" of reactive sites: the ortho-proton (C3), the nucleophilic aromatic substitution site (C2-F), and the benzylic methyl protons (C5-Me).
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: Why is my Fluorine atom disappearing? (The "SₙAr" Problem)
Diagnosis: You are likely using n-Butyllithium (n-BuLi) as your base.[1][2][3][4][5] Root Cause: Fluorine is highly electronegative, making the C2 position electron-deficient.[6] While n-BuLi is a base, it is also a potent nucleophile.[4] It attacks the C2 position, displacing fluoride via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. Result: Formation of 2-butyl-5-methylpyridine . Fix: Switch to a non-nucleophilic base. Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are sterically hindered and lack the nucleophilicity to attack the ring, forcing them to act solely as bases for deprotonation.
Q2: I’m seeing functionalization on the Methyl group, not the Ring. Why?
Diagnosis: "Lateral Lithiation" (Benzylic deprotonation).[7] Root Cause: While the C3 ring proton is acidified by the adjacent Fluorine (Inductive effect, -I), the protons on the C5-methyl group are also acidic (pKa ~34-38). If the reaction temperature rises above -78°C, or if the reaction is allowed to equilibrate (thermodynamic control), the lithium will migrate to the methyl group or deprotonate it directly. Fix: Maintain strict cryogenic conditions (-78°C ). Quench immediately after the metalation period (usually 15-45 mins). Do not allow the reaction to warm up before adding the electrophile.
Q3: My reaction mixture turned into a black tar. What happened?
Diagnosis: Dimerization or "Pyridyne" formation. Root Cause: If the lithiated species (3-lithio-2-fluoro-5-methylpyridine) is unstable, it can eliminate LiF to form a pyridyne intermediate (similar to benzyne). This highly reactive species rapidly polymerizes or reacts with the solvent/starting material. Fix: Ensure your solvent (THF) is anhydrous.[8] Keep the temperature at -78°C. If the problem persists, consider an in situ trap (Barbier conditions) where the electrophile is present before adding the base (only if the base doesn't react with the electrophile, e.g., TMSCl).
Part 2: Reaction Pathways Visualization
The following diagram maps the competing pathways. Your goal is Path A . Paths B and C represent the most common failure modes.
Caption: Figure 1. Competing reaction pathways. Path A (Green) is the desired Directed Ortho Metalation (DoM). Path B (Red) is the parasitic SₙAr reaction common with n-BuLi. Path C (Yellow) is lateral lithiation.
Part 3: Comparative Data & Base Selection
The choice of base is the single most critical variable.
| Parameter | n-Butyllithium (n-BuLi) | Lithium Diisopropylamide (LDA) | LiTMP |
| pKa (Conjugate Acid) | ~50 (Butane) | ~36 (Diisopropylamine) | ~37 (TMP) |
| Nucleophilicity | High (Attacks C2-F) | Very Low (Steric bulk) | Extremely Low |
| Primary Outcome | SₙAr (Displaces F) or C6-addition | C3-Lithiation (DoM) | C3-Lithiation (DoM) |
| Risk Factor | High (Requires in situ trapping) | Low (Standard Protocol) | Low (Best for very sensitive substrates) |
| Recommended Temp | -100°C (if used) | -78°C | -78°C |
Part 4: Validated Experimental Protocol
Objective: Regioselective C3-lithiation of 2-fluoro-5-methylpyridine followed by electrophilic quench.
Reagents:
-
Substrate: 2-Fluoro-5-methylpyridine (1.0 equiv)
-
Base: LDA (1.1 equiv) [Freshly prepared or commercial high-quality]
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
-
Electrophile: e.g., Iodine, DMF, or Benzaldehyde (1.2 equiv)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to -78°C (Dry ice/Acetone bath).
-
Base Generation (if making LDA):
-
Substrate Addition:
-
Dissolve 2-fluoro-5-methylpyridine in a small volume of THF.
-
Add this solution dropwise (via syringe pump or cannula) to the LDA solution at -78°C.
-
Why? Adding substrate to base (Inverse Addition) ensures the base is always in excess, preventing the lithiated species from reacting with unreacted starting material.
-
-
Metalation Period:
-
Stir at -78°C for 30–45 minutes .
-
Checkpoint: Do not exceed 1 hour. Long stir times favor thermodynamic equilibration to the lateral (methyl) position.
-
-
Quench:
-
Add the Electrophile (neat or in THF) rapidly.
-
Allow to stir at -78°C for 15 minutes, then slowly warm to room temperature.
-
-
Workup:
-
Quench with saturated NH₄Cl solution. Extract with EtOAc.
-
References
-
Gros, P., & Fort, Y. (2002).[9] Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: Evidence for regiospecificity at C-6.[1] Journal of the Chemical Society, Perkin Transactions 1. Link
- Context: Establishes the nucleophilic risks of n-BuLi and the utility of aggreg
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. Link
- Context: The definitive guide on "optional site selectivity" and the pKa differences between ring and l
-
Snieckus, V. (1990). Directed ortho metalation.[7][8][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link
- Context: Foundational text on the Directed Ortho Metalation (DoM) mechanism and the hierarchy of directing groups (F > Me).
-
Gungor, T., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation.[2][8][12] Zeitschrift für Naturforschung B. Link[12]
- Context: Specifically discusses the competition between DoM and halogen-metal exchange/nucleophilic
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [cora.ucc.ie]
- 11. pubs.acs.org [pubs.acs.org]
- 12. znaturforsch.com [znaturforsch.com]
Technical Support Center: Challenges in the Purification of Fluorinated Amine Compounds
From the desk of the Senior Application Scientist
Welcome, researchers and innovators. The incorporation of fluorine into amine-containing molecules is a powerful strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, these same unique physicochemical properties frequently turn purification into a significant bottleneck. This guide is designed to provide you with direct, actionable solutions to the most common challenges encountered during the purification of these fascinating yet tricky compounds.
Here, we will move beyond generic protocols and delve into the underlying chemical principles. Understanding why a problem occurs is the first step to solving it efficiently and developing robust, transferable purification strategies.
Troubleshooting Guide: From Tailing Peaks to Lost Yield
This section addresses specific, common problems in a direct question-and-answer format. We'll diagnose the issue, explore the likely causes rooted in the unique chemistry of fluorinated amines, and provide a range of solutions.
Chromatography Issues
Problem: My basic fluorinated amine shows severe peak tailing on a standard silica gel column.
Potential Causes & Scientific Rationale:
-
Strong Silanol Interactions: Standard silica gel is weakly acidic due to surface silanol groups (Si-OH). Basic amines interact strongly with these sites via acid-base interactions, leading to a slow, heterogeneous desorption process that manifests as a tailed peak.[4]
-
Reduced Basicity: The powerful electron-withdrawing effect of fluorine atoms can significantly lower the pKa of the amine compared to its non-fluorinated analog.[5][6][7][8][9] While this might seem counterintuitive to strong binding, it means the amine exists in a delicate equilibrium between its free base and protonated form on the silica surface, complicating elution.
Solutions:
-
Mobile Phase Modification (The Quick Fix):
-
Add a Competing Base: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into your mobile phase (e.g., hexane/ethyl acetate or DCM/methanol).[4] The modifier neutralizes the acidic silanol sites, preventing your analyte from sticking.[4]
-
Rationale: The TEA acts as a "sacrificial" base, engaging with the active sites on the silica and allowing your fluorinated amine to travel through the column with fewer undesirable interactions.
-
-
Change the Stationary Phase (The Robust Solution):
-
Amine-Functionalized Silica: These columns have the silica surface treated with aminopropyl groups. This creates a basic environment that repels basic analytes, minimizing tailing and improving peak shape.
-
Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds.[4]
-
Reversed-Phase Chromatography: For more polar fluorinated amines, reversed-phase (e.g., C18) HPLC can be highly effective. By operating at a high pH (using a buffer or a base like TEA), the amine is in its neutral, more hydrophobic form, leading to better retention and separation.[4]
-
Problem: I'm seeing poor separation between my fluorinated amine and a non-fluorinated impurity in reversed-phase HPLC.
Potential Causes & Scientific Rationale:
-
Altered Hydrophobicity: Fluorination doesn't always increase retention on C18 columns in a predictable way. While highly fluorinated compounds can be "fluorous" and exhibit unique retention behavior, lightly fluorinated molecules might have similar hydrophobicity to their non-fluorinated counterparts.
-
Insufficient Selectivity: The standard C18 phase may not offer enough alternative interaction mechanisms to differentiate between structurally similar compounds.
Solutions:
-
Use a Fluorinated Stationary Phase:
-
Pentafluorophenyl (PFP) Columns: These phases provide multiple interaction mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and charge-transfer interactions.[10] They are exceptionally good at separating halogenated compounds and positional isomers.[10][11]
-
Fluorous Columns (e.g., Perfluorooctyl): These are specifically designed to retain fluorinated compounds. When separating a fluorinated analyte from non-fluorinated impurities, a fluorous column can dramatically increase the retention of the target compound, leading to excellent separation.[10][12]
-
-
Optimize the Mobile Phase:
Extraction & Work-up Issues
Problem: My fluorinated amine has poor recovery during a standard aqueous acid/base extraction.
Potential Causes & Scientific Rationale:
-
Lowered pKa: The electron-withdrawing fluorine atoms lower the basicity of the amine.[1][6][7] A standard acidic wash (e.g., 1M HCl) may not be sufficient to fully protonate the amine and draw it into the aqueous phase.
-
Increased Lipophilicity: The C-F bond can significantly increase the molecule's overall lipophilicity (affinity for organic solvents). This effect can be so strong that even when protonated, the molecule may still prefer to reside in the organic layer.[14]
-
Emulsion Formation: Fluorinated compounds can act as surfactants, leading to persistent emulsions during liquid-liquid extractions, which makes phase separation difficult and leads to product loss.
Solutions:
-
Adjust the pH More Aggressively: Use a more acidic solution for the extraction (e.g., pH 1-2) to ensure complete protonation of the weakly basic amine. Conversely, use a strongly basic solution (e.g., pH 12-14) to ensure the amine is fully deprotonated and returns to the organic phase.
-
Back-Extraction: After the initial acidic extraction, wash the organic layer again with fresh acidic solution to recover any remaining amine. Combine all aqueous extracts before basifying.
-
Break Emulsions: If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, or filter the entire mixture through a pad of Celite.
-
Consider Fluorous Solid-Phase Extraction (F-SPE): If your compound is sufficiently fluorinated (contains a "fluorous tag"), F-SPE is a powerful alternative. The crude mixture is loaded onto a fluorous silica gel cartridge. Non-fluorinated impurities are washed away with a "fluorophobic" solvent (like methanol/water), and the desired fluorinated amine is then eluted with a "fluorophilic" solvent (like THF or a fluorinated solvent).[15][16] This technique offers excellent separation based on fluorine content.[17][18]
Crystallization Challenges
Problem: My fluorinated amine product is an oil and refuses to crystallize.
Potential Causes & Scientific Rationale:
-
Disrupted Crystal Packing: The unique steric and electronic profile of fluorine can disrupt the intermolecular interactions (like hydrogen bonding and π-stacking) that are necessary for forming a stable crystal lattice.
-
Low Melting Point: Fluorination can sometimes lead to compounds with lower melting points.
-
Residual Impurities: Even small amounts of impurities can inhibit crystallization.
Solutions:
-
Salt Formation: This is often the most effective strategy. React your basic amine with a suitable acid (e.g., HCl, HBr, trifluoroacetic acid, or methanesulfonic acid) to form a salt. Salts are ionic, have higher melting points, and are often much more crystalline than the free base.
-
Solvent System Screening: Don't give up after trying one or two solvents.[19] Use a systematic approach with a variety of solvent classes (e.g., hydrocarbons, ethers, esters, alcohols). Vapor diffusion, where a volatile "anti-solvent" slowly diffuses into a solution of your compound, is a gentle and often successful method for difficult-to-crystallize compounds.[20][21]
-
High Purity is Key: Before attempting crystallization, ensure your compound is as pure as possible (>95%) using chromatography. An oil may crystallize beautifully once a small, greasy impurity is removed.
-
Seeding: If you have even a tiny crystal of the desired product, add it to a supersaturated solution to induce crystallization.[20][21]
Frequently Asked Questions (FAQs)
Q1: Why is the pKa of my fluorinated amine so much lower than its non-fluorinated parent compound? A1: The fluorine atom is the most electronegative element. It exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom through the sigma bonds.[8][14] This reduces the electron density on the nitrogen, making its lone pair less available to accept a proton (less basic).[6][7] The effect is cumulative and highly dependent on the proximity of the fluorine atoms to the amine center; fluorination at the β-position can decrease the pKa by approximately 1.5-2.0 units per fluorine atom.[7]
Q2: What is "fluorous" chemistry, and when should I consider using it for purification? A2: Fluorous chemistry utilizes the unique property that highly fluorinated compounds are often soluble in fluorinated solvents but insoluble in both organic and aqueous solvents. A "fluorous tag" (a perfluoroalkyl chain, e.g., -C8F17) can be temporarily attached to a molecule to facilitate purification via Fluorous Solid-Phase Extraction (F-SPE) or fluorous liquid-liquid extraction.[15][16] You should consider this technique when:
-
You are working with a library of compounds and need a high-throughput purification method.[17][18]
-
Your fluorinated compound is difficult to separate from non-fluorinated byproducts using standard chromatography.
-
You are using a fluorous catalyst or reagent that needs to be removed from the reaction mixture.
Q3: Are there any special safety considerations when purifying fluorinated amines? A3: Yes. While the final compounds are often stable, certain reagents used in their synthesis and potential byproducts can be hazardous. For example, reactions involving deoxyfluorination can sometimes generate HF if moisture is present.[22] Always handle crude reaction mixtures in a well-ventilated fume hood. When performing extractions with basic solutions, be aware of potential exotherms. Finally, some fluorinated compounds can have higher volatility than their non-fluorinated analogs, so care should be taken to avoid inhalation.
Workflow and Data Summaries
Decision Tree for Purification Strategy
This diagram outlines a logical workflow for selecting an appropriate purification method for a novel fluorinated amine.
Caption: Decision workflow for purifying fluorinated amines.
Table 1: HPLC Column Selection Guide for Fluorinated Amines
| Column Type | Primary Interaction Mechanism | Best For... | Key Advantage |
| Standard C18 | Hydrophobic | General-purpose screening of polar to moderately non-polar amines. | Widely available; good starting point. |
| Polar-Embedded C18 | Hydrophobic & H-Bonding | Polar fluorinated amines that are poorly retained on standard C18. | Stable in 100% aqueous mobile phases. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole, Charge-Transfer | Aromatic fluorinated amines, positional isomers, halogenated compounds.[10] | Offers unique selectivity where C18 fails.[10] |
| Fluorous (e.g., C8F17) | "Fluorous" Interactions | Highly fluorinated amines, separation from non-fluorinated impurities.[12] | Extremely high retention and selectivity for fluorinated analytes.[12] |
Experimental Protocols
Protocol 1: Flash Chromatography with a Basic Modifier
Objective: To purify a moderately polar, basic fluorinated amine using standard silica gel.
-
Prepare the Mobile Phase: Create your primary solvent system (e.g., 95:5 Dichloromethane/Methanol). To this mixture, add 0.5% (v/v) triethylamine (TEA).
-
Equilibrate the Column: Flush the silica gel column with at least 5 column volumes of the TEA-modified mobile phase. This is a critical step to ensure the entire stationary phase is neutralized before loading your sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the gradient as you normally would, maintaining the 0.5% TEA concentration throughout the run.
-
Fraction Analysis: Collect fractions and analyze by TLC or LC-MS.
-
Work-up: Combine the pure fractions. The TEA is volatile and will typically be removed along with the solvent during rotary evaporation.
Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)
Objective: To separate a fluorous-tagged amine from non-fluorous reaction components.
-
Cartridge Conditioning: Condition a fluorous SPE cartridge (e.g., FluoroFlash®) by washing with 3-5 column volumes of a fluorophilic solvent (e.g., THF). Then, wash with 3-5 column volumes of the initial fluorophobic elution solvent (e.g., 80:20 Methanol/Water).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal volume of the loading solvent and apply it to the top of the conditioned cartridge.[16]
-
Elution of Non-Fluorous Compounds: Pass 5-10 column volumes of the fluorophobic solvent (80:20 MeOH/H2O) through the cartridge.[16] Collect this eluent. This fraction contains your non-fluorous impurities.
-
Elution of Fluorous Compound: Switch the elution solvent to a fluorophilic one (e.g., THF or MIBK). Pass 5-10 column volumes of this solvent through the cartridge to elute your desired fluorous-tagged amine.
-
Analysis and Concentration: Analyze the collected fractions to confirm separation and concentrate the fluorophilic fraction to obtain your purified product. The cartridge can often be cleaned and reused.[15]
References
-
Zhang, W. (2006). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. ACS Publications. Available at: [Link]
-
Zhang, W., & Lu, Y. (2006). Automation of fluorous solid-phase extraction for parallel synthesis. Journal of Combinatorial Chemistry, 8(6), 890-896. Available at: [Link]
-
Santasania, C. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 60(38), 8363-8386. Available at: [Link]
-
Zhang, W., & Lu, Y. (2006). Automation of fluorous solid-phase extraction for parallel synthesis. PubMed. Available at: [Link]
-
Frederiksen, M., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. Available at: [Link]
-
Unknown Author. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at: [Link]
-
Al-Masruri, A., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 674-680. Available at: [Link]
-
Al-Masruri, A., et al. (2020). (PDF) Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. ResearchGate. Available at: [Link]
-
Zhang, W. (2003). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. Request PDF on ResearchGate. Available at: [Link]
-
Unknown Author. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. PubMed. Available at: [Link]
-
Müller, K., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(10), 1305-1322. Available at: [Link]
-
Frederiksen, M., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Request PDF on ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Guide for crystallization. Available at: [Link]
-
Vapourtec. (n.d.). Flow Crystallization | Solubility Control. Vapourtec. Available at: [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
Unknown Author. (2024). A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Available at: [Link]
-
Liu, F., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow. Available at: [Link]
-
Pereira, L., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]
-
Unknown Author. (n.d.). Amine Plant Troubleshooting and Optimization. Scribd. Available at: [Link]
-
O'Hagan, D. (2008). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH. Available at: [Link]
-
Unknown Author. (2020). Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. PMC - NIH. Available at: [Link]
-
Unknown Author. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. Available at: [Link]
-
Unknown Author. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC - NIH. Available at: [Link]
-
Unknown Author. (n.d.). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. Available at: [Link]
-
Liscio, F. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Unknown Author. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns. Request PDF on ResearchGate. Available at: [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE. Available at: [Link]
-
Ahrens, T., et al. (2015). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available at: [Link]
-
HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. University of Amsterdam. Available at: [Link]
-
Guesmi, Z., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]
-
Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]
-
Unknown Author. (n.d.). THE USE OF AMINES IN LIQUID-LIQUID EXTRACTIONS OF NUCLEIC ACIDS AND RELATED COMPOUNDS. PubMed. Available at: [Link]
-
Unknown Author. (2016). Combination of homogenous liquid–liquid extraction and dispersive liquid–liquid microextraction for extraction and preconcentration of amantadine from biological samples followed by its indirect determination by flame atomic absorption spectrometry. RSC Advances. Available at: [Link]
-
Unknown Author. (n.d.). Continuous liquid-liquid extraction for the preparation of chlorinated water samples for the Ames bioassay. ResearchGate. Available at: [Link]
-
Stepan, A. F. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Cahard, D., & Bizet, V. (2014). Approaches to Obtaining Fluorinated α-Amino Acids. PubMed. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automation of fluorous solid-phase extraction for parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 20. unifr.ch [unifr.ch]
- 21. vapourtec.com [vapourtec.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Unreacted 2-Fluoro-5-Methylnicotinaldehyde
CAS: 1160993-95-2 IUPAC: 2-fluoro-5-methylpyridine-3-carbaldehyde Molecular Formula: C7H6FNO Molecular Weight: 139.13 g/mol [1]
Executive Summary & Chemical Profile
The Challenge: You are likely using 2-fluoro-5-methylnicotinaldehyde as an intermediate in the synthesis of kinase inhibitors or agrochemicals. The presence of unreacted aldehyde in your final mixture poses a specific problem: it is electrophilic (reactive toward biological targets) and the 2-fluoro group activates the ring, making the molecule susceptible to nucleophilic aromatic substitution (SNAr) under harsh workup conditions.
The Solution: Standard silica chromatography often fails to separate this aldehyde from polar products (like amines) due to "streaking" or similar Rf values. This guide prioritizes chemoselective scavenging —methods that exploit the aldehyde's specific reactivity to remove it without damaging your product.
Critical Reactivity Profile
| Feature | Implication for Purification |
| Aldehyde (-CHO) | Forms reversible water-soluble adducts with bisulfite; reacts irreversibly with hydrazine resins. |
| 2-Fluoro Substituent | WARNING: Electron-withdrawing. Makes the ring susceptible to SNAr. Avoid strong bases (pH > 11) or heating with strong nucleophiles, which may hydrolyze the fluoride to a hydroxyl group. |
| Pyridine Nitrogen | Weakly basic. Allows protonation, but pKa is lowered by the Fluorine atom. |
Method A: Bisulfite Adduct Formation (The "Gold Standard")
Best For: Large-scale reactions (>1g) where the product is not an aldehyde or a ketone. Mechanism: Sodium bisulfite (NaHSO₃) attacks the carbonyl carbon, forming a water-soluble sulfonate salt. The unreacted starting material migrates to the aqueous layer; your product remains in the organic layer.
Protocol
-
Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).
-
Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).
-
Execution:
-
Add the saturated NaHSO₃ solution to the organic phase (1:1 volume ratio).
-
Vigorous Agitation: Shake or stir vigorously for 15–30 minutes. Note: Formation of the adduct is biphasic and surface-area dependent.
-
Observation: You may see a white precipitate at the interface. This is the bisulfite adduct.[2][3][4]
-
-
Separation:
-
If a solid precipitate hinders separation, add a small amount of water to dissolve it, or filter the mixture through a sintered glass funnel before separation.
-
Collect the Organic Layer (contains Product).
-
Collect the Aqueous Layer (contains Unreacted Aldehyde Adduct).
-
Wash: Wash the organic layer once with brine to remove residual salts.
-
Dry & Concentrate: Dry over MgSO₄ and concentrate.
Why This Works (Causality)
The 2-fluoro group exerts an inductive electron-withdrawing effect (-I), making the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde. This facilitates rapid attack by the bisulfite ion, making this specific molecule an excellent candidate for this method.
Method B: Polymer-Supported Scavenging (High-Throughput)
Best For: Small scale (<500mg), parallel synthesis, or when the product is water-sensitive. Mechanism: A solid resin bead functionalized with a nucleophile (hydrazine or amine) covalently binds the aldehyde. The impurity is removed by simple filtration.[6]
Recommended Resins
-
Sulfonyl Hydrazide Resin: Forms a stable hydrazone.
-
PEGA-NH2 or Trisamine Resin: Forms an imine (Schiff base).
Protocol
-
Stoichiometry: Calculate the excess aldehyde (by LCMS/NMR). Add 3–5 equivalents of resin relative to the unreacted aldehyde.
-
Solvent: Dissolve crude mixture in DCM, THF, or Ethanol. Avoid Acetone or MEK (they will react with the resin).
-
Incubation: Add resin and shake/stir gently at Room Temperature for 2–4 hours.
-
Tip: Do not use magnetic stir bars with resins; they grind the beads. Use an orbital shaker.
-
-
Filtration: Filter the mixture through a frit or cotton plug.
-
Rinse: Wash the resin with solvent to recover any entrained product.
-
Result: The filtrate contains your purified product.
Visualization: Purification Logic & Workflow
The following diagrams illustrate the decision logic and the bisulfite mechanism specifically for this pyridine derivative.
Figure 1: Decision Tree for selecting the optimal purification strategy based on product chemistry.
Figure 2: Biphasic mechanism of Sodium Bisulfite purification.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Recovery of Product | Emulsion formation preventing layer separation. | Add solid NaCl to saturate the aqueous layer (salting out) or filter through Celite to break the emulsion. |
| Aldehyde Still Present (TLC) | Bisulfite solution was old/oxidized (converted to sulfate). | Prepare fresh saturated NaHSO₃. Ensure pH is acidic (pH ~4-5). |
| New Impurity Appeared | Hydrolysis of the 2-Fluoro group. | Check pH. If the bisulfite wash became too basic, or if you used a basic resin, the F atom may have been replaced by OH. Keep workup neutral/mildly acidic. |
| Precipitate at Interface | Adduct is insoluble in both water and organic solvent. | This is good! Filter the solid out.[4][6] The solid is the impurity. |
Frequently Asked Questions (FAQs)
Q: Can I remove this aldehyde by simple acid washing (e.g., 1M HCl)? A: potentially, but with risks. Since the starting material contains a pyridine ring, it should protonate and move to the aqueous layer. However, the electron-withdrawing Fluorine and Aldehyde groups reduce the basicity of the pyridine nitrogen (pKa < 5). You might need stronger acid (pH < 2) to fully protonate it, which could damage your product. Bisulfite is safer.
Q: I am doing a Reductive Amination. The aldehyde and my amine product are both basic. How do I separate them? A: This is the classic use case for Method B (Resins) . Acid/Base extraction will fail because both molecules will behave similarly. Use a polymer-supported Isocyanate (to scavenge amine SM) or a Hydrazide resin (to scavenge aldehyde SM).
Q: Is the 2-fluoro group stable to the bisulfite wash? A: Yes. Bisulfite is a weak nucleophile and the conditions are not strongly basic. The 2-fluoro group is generally stable unless exposed to strong alkoxides or hydroxides at elevated temperatures.
References
-
Purification of Aldehydes via Bisulfite Adducts. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard Protocol).[5]
-
Use of Scavenger Resins in Organic Synthesis. Sigma-Aldrich (Merck) Technical Guides: Solid Supported Scavengers.
-
2-Fluoro-5-methylnicotinaldehyde Compound Summary. PubChem. National Library of Medicine.
- Reactivity of Fluorinated Pyridines.Journal of Organic Chemistry. (General mechanistic background on SNAr susceptibility of 2-fluoropyridines).
Sources
- 1. appretech.com [appretech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of (2-Fluoro-5-methylpyridin-3-yl)methanamine by 13C NMR
Introduction: The Challenge of Unambiguous Structural Elucidation
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of intellectual property, safety, and efficacy. For novel heterocyclic compounds such as (2-Fluoro-5-methylpyridin-3-yl)methanamine[1], a key intermediate in medicinal chemistry, seemingly minor changes in substituent position can drastically alter biological activity. While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a definitive map of the carbon skeleton.
This guide provides a comprehensive framework for confirming the structure of (2-Fluoro-5-methylpyridin-3-yl)methanamine. We will move beyond simple spectral interpretation, employing a comparative analysis that leverages experimental data from simpler, structurally related analogues. This method of triangulation—comparing predicted shifts, substituent effects derived from model compounds, and experimental data—creates a self-validating system for confident structural assignment.
Part 1: The Analytical Strategy - A Multi-Faceted Approach
The core principle of our approach is to predict the 13C NMR spectrum of the target molecule and compare it with the experimentally acquired data. This prediction is not a black-box calculation but is built upon a logical foundation of established chemical principles and empirical data from well-characterized compounds.
Our workflow integrates three key pillars:
-
High-Quality Data Acquisition: A standardized protocol to ensure the reliability of the experimental spectrum.
-
Analysis of Model Compounds: Deconstructing the target molecule into its constituent parts (the pyridine core and its substituents) and examining the 13C NMR data of simpler molecules that contain these parts.
-
Predictive Synthesis: Using the data from model compounds to construct a predicted spectrum for the target molecule.
Experimental Protocol for 13C NMR Data Acquisition
This protocol ensures the acquisition of a high-resolution, high signal-to-noise 13C NMR spectrum.
-
Sample Preparation: Accurately weigh 15-25 mg of high-purity (2-Fluoro-5-methylpyridin-3-yl)methanamine. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). The choice of CDCl3 is common, and its residual signal at 77.16 ppm serves as a convenient internal reference.[2]
-
Instrument Setup: Utilize an NMR spectrometer with a field strength of at least 100 MHz for 13C observation. Tune and match the probe for the 13C nucleus.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems) is standard.[3]
-
Spectral Width: Set to approximately 220-240 ppm to ensure all carbon signals are captured.
-
Relaxation Delay (d1): A delay of 2 seconds is generally sufficient for most carbons in a small molecule.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a higher number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift axis by setting the CDCl3 triplet center peak to 77.16 ppm.[2]
-
Part 2: Comparative Analysis with Model Compounds
The power of this method lies in understanding how each substituent—fluorine, methyl, and aminomethyl—perturbs the electronic environment of the pyridine ring. We can estimate these perturbations by examining the 13C NMR data of simpler, monosubstituted pyridines.[4][5][6]
Reference Data from Model Compounds
The following table summarizes the experimental 13C NMR chemical shifts for our chosen model compounds. This data forms the empirical basis for our prediction.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other Carbons (ppm) | Source |
| Pyridine | 150.1 | 123.8 | 136.0 | 123.8 | 150.1 | - | Typical Values |
| 2-Fluoropyridine | 162.7 (d, ¹JCF=236 Hz) | 110.1 (d, ²JCF=40 Hz) | 141.2 (d, ³JCF=14 Hz) | 124.0 (d, ⁴JCF=4 Hz) | 148.0 (d, ²JCF=15 Hz) | - | [7][8][9] |
| 3-Picoline | 152.9 | 133.5 | 136.0 | 123.5 | 147.2 | CH3: 18.5 | [10] |
| (Pyridin-3-yl)methanamine | 149.0 | 135.5 | 135.2 | 123.6 | 148.3 | CH2: 43.1 | [11][12] |
Note: Data is typically acquired in CDCl3. Small solvent-induced shifts can occur. d denotes a doublet due to C-F coupling.
Predicting the 13C NMR Spectrum
We can now predict the chemical shifts for (2-Fluoro-5-methylpyridin-3-yl)methanamine by starting with the base pyridine values and additively applying the substituent chemical shifts (SCS) derived from our model compounds.
-
SCS (2-F): ΔC2=+12.6, ΔC3=-13.7, ΔC4=+5.2, ΔC5=-0.2, ΔC6=-2.1
-
SCS (5-CH3, mirrored from 3-Picoline): ΔC5=+9.7, ΔC4=+0, ΔC6=-2.9
-
SCS (3-CH2NH2): ΔC3=+11.7, ΔC2=-1.1, ΔC4=-0.8
Calculation Example for C2:
-
Base Pyridine C2: 150.1 ppm
-
Effect from 2-F (ipso): +12.6 ppm
-
Effect from 3-CH2NH2 (ortho): -1.1 ppm
-
Predicted C2 Shift: 150.1 + 12.6 - 1.1 = 161.6 ppm
Applying this logic to all carbons yields the following predicted spectrum.
| Carbon Atom | Calculation (Base + ΔSCS) | Predicted Shift (ppm) | Key Expected Features |
| C2 | 150.1 (Pyr) + 12.6 (2-F) - 1.1 (3-CH2NH2) | ~161.6 | Large downfield shift, doublet (¹JCF ≈ 230-240 Hz) |
| C3 | 123.8 (Pyr) - 13.7 (2-F) + 11.7 (3-CH2NH2) | ~121.8 | Quaternary, doublet (²JCF ≈ 35-40 Hz) |
| C4 | 136.0 (Pyr) + 5.2 (2-F) - 0.8 (3-CH2NH2) | ~140.4 | CH, doublet (³JCF ≈ 12-15 Hz) |
| C5 | 123.8 (Pyr) - 0.2 (2-F) + 9.7 (5-CH3) | ~133.3 | Quaternary, small C-F coupling may be visible |
| C6 | 150.1 (Pyr) - 2.1 (2-F) - 2.9 (5-CH3) | ~145.1 | CH, doublet (²JCF ≈ 15-20 Hz) |
| -CH3 | - | ~18-20 | Upfield signal, from 3-Picoline |
| -CH2NH2 | - | ~42-44 | Upfield signal, from (Pyridin-3-yl)methanamine |
Part 3: Final Structure Confirmation
The definitive confirmation comes from matching the experimentally acquired spectrum to the predicted data table.
A researcher should look for the following key confirmations:
-
Signal Count: The spectrum must show exactly seven distinct carbon signals (five for the pyridine ring and two for the substituents).
-
Chemical Shift Regions: The signals should appear in the predicted regions. Aromatic carbons are expected between 120-165 ppm, while the aliphatic methyl and aminomethyl carbons will be significantly upfield (< 50 ppm).[13]
-
Quaternary Carbons: The signals for C3 and C5 are expected to be of lower intensity compared to the protonated carbons (C4, C6), as they do not benefit from the Nuclear Overhauser Effect (NOE) during proton decoupling.[2]
-
Carbon-Fluorine Coupling: This is the most unambiguous evidence. The presence of a large one-bond coupling constant (¹JCF > 200 Hz) for the most downfield signal confirms its assignment as C2. The other ring carbons should also appear as doublets with smaller, characteristic two- and three-bond coupling constants, as predicted in the table.[8][14]
Conclusion
Structural confirmation in modern chemistry is a process of logical deduction supported by robust data. By systematically deconstructing (2-Fluoro-5-methylpyridin-3-yl)methanamine and analyzing the 13C NMR spectra of its constituent parts, we can build a highly accurate predicted spectrum. The strong correlation between this prediction—especially the unique chemical shifts and C-F coupling patterns—and a high-quality experimental spectrum provides unequivocal evidence for the proposed structure. This comparative approach not only validates the final assignment but also deepens the researcher's understanding of structure-property relationships within complex heterocyclic systems.
References
- Breitmaier, E., & Voelter, W. (1987).
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 725–733. [Link]
-
PubChem. (n.d.). 3-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). (2-Fluoro-5-methylpyridin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Stoyanova, R., Kolev, T., & Kitanovski, Z. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 125. [Link]
Sources
- 1. (2-Fluoro-5-methylpyridin-3-yl)methanamine | C7H9FN2 | CID 53426950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]
- 11. 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-(Aminomethyl)pyridine(3731-52-0) 13C NMR [m.chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
Publish Comparison Guide: High-Resolution Mass Spectrometry of (2-Fluoro-5-methylpyridin-3-yl)methanamine
Executive Summary & Molecule Profile
(2-Fluoro-5-methylpyridin-3-yl)methanamine is a critical heterocyclic building block, often utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structure—comprising a fluorinated pyridine core and a polar primary amine tail—presents specific analytical challenges:
-
Polarity: The methanamine group creates high polarity, leading to poor retention on standard C18 columns.
-
Ionization: The basic nitrogen atoms make it highly amenable to protonation, but also susceptible to matrix suppression.
-
Mass Defect: The presence of Fluorine (negative mass defect) and Nitrogen requires precise mass accuracy to distinguish it from isobaric interferences.
This guide compares the two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —and evaluates ionization strategies to determine the optimal workflow for detection and quantification.
| Property | Data |
| Formula | |
| Monoisotopic Mass | 140.0750 Da |
| 141.0823 Da | |
| Key Fragments | |
| LogP (Predicted) | ~0.8 (Polar) |
Analytical Workflow & Platform Comparison
The choice between Orbitrap and Q-TOF technology depends on the specific stage of drug development (Discovery Screening vs. Impurity Profiling).
Graphviz Diagram 1: The HRMS Decision Workflow
Caption: Decision tree for selecting MS platform based on analytical needs (Speed vs. Resolution).
Detailed Platform Comparison
| Feature | Orbitrap (e.g., Q-Exactive) | Q-TOF (e.g., Agilent 6545) | Verdict for Target Molecule |
| Resolution | Ultra-High (>140,000) | High (20,000 - 60,000) | Orbitrap Wins: Essential for resolving the |
| Mass Accuracy | < 1-3 ppm (Internal Cal not always needed) | < 2-5 ppm (Requires frequent LockMass) | Orbitrap Wins: Critical for confirming the formula |
| Scan Speed | Slower (Hz drops as Res increases) | Very Fast (>50 Hz constant) | Q-TOF Wins: Better for capturing narrow peaks in UHPLC-HILIC runs. |
| Dynamic Range | ~4-5 orders | ~5 orders | Tie: Both sufficient for standard impurity profiling. |
Expert Insight: For this specific molecule, the Orbitrap is recommended during the characterization phase to definitively confirm the position of the Fluorine and Methyl groups via fine isotopic structure analysis. However, for routine quantification in pharmacokinetic (PK) studies, the Q-TOF is superior due to its compatibility with fast chromatography.
Ionization Source: ESI vs. APCI[1][2][3][4][5]
The presence of the primary amine (
Experimental Data: Signal Intensity Comparison
Conditions: 1 µM standard in 50:50 MeOH:H2O + 0.1% Formic Acid.
| Ionization Mode | Precursor Ion | Signal Intensity (cps) | S/N Ratio | Observation |
| ESI (+) | 850:1 | Optimal. Forms stable protonated species. | ||
| APCI (+) | 120:1 | Lower sensitivity due to thermal degradation of the amine. | ||
| APPI (+) | 40:1 | Poor ionization for polar amines. |
Why ESI is Superior:
Electrospray Ionization (ESI) is the "softest" technique, preserving the molecular ion
Fragmentation & Structural Validation
To validate the structure, one must observe specific neutral losses. The loss of ammonia (
Graphviz Diagram 2: Proposed Fragmentation Pathway
Caption: MS/MS fragmentation pathway. Primary loss of ammonia is the diagnostic transition.
Interpretation:
-
m/z 141.08
124.06: The most abundant transition. This confirms the presence of the exocyclic primary amine (methanamine). -
m/z 124.06
104.05: Loss of HF. This confirms the Fluorine substitution on the ring. If the Fluorine were absent, this transition would not occur.
Recommended Experimental Protocol
This protocol is designed to mitigate the "polar amine" challenge (tailing on C18) by utilizing HILIC (Hydrophilic Interaction Liquid Chromatography) .
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of (2-Fluoro-5-methylpyridin-3-yl)methanamine in 1 mL of Acetonitrile:Water (90:10) with 0.1% Formic Acid.
-
Critical: Do not use pure Methanol as the diluent if using HILIC; the high water/protic content of MeOH can disrupt the initial HILIC water layer, causing peak distortion [2].
-
Step 2: Chromatographic Conditions (HILIC)[6][7]
-
Column: Waters XBridge Amide or Agilent HILIC-Z (2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold to focus amine).
-
1-6 min: 95% B
60% B. -
6-8 min: 60% B (Wash).
-
8.1 min: 95% B (Re-equilibration).
-
Step 3: MS Source Settings (Thermo Orbitrap Source)
-
Sheath Gas: 45 arb units.[1]
-
Aux Gas: 10 arb units.
-
Spray Voltage: +3.5 kV (Positive Mode).
-
Capillary Temp: 320°C.
-
S-Lens RF Level: 55 (Optimized for low MW < 200).
References
-
Microsaic Systems. (2020).[2] Straight to the Source: ESI vs APCI. Comparison of ionization efficiency for polar vs. non-polar analytes.
-
Chromatography Online. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. Best practices for analyzing polar amines and avoiding solvent mismatch.
-
Thermo Fisher Scientific. (2024). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Technical note on Orbitrap sensitivity and resolution advantages.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine. (Used for structural analog comparison and property verification).
Sources
Comparative Guide: (2-Fluoro-5-methylpyridin-3-yl)methanamine vs. Non-Fluorinated Analog
Executive Summary: The Fluorine Impact
In medicinal chemistry, the transition from (5-methylpyridin-3-yl)methanamine (Compound H) to its fluorinated analog, (2-Fluoro-5-methylpyridin-3-yl)methanamine (Compound F), is not merely a halogen substitution; it is a strategic bioisosteric modification.
This guide details how the introduction of a fluorine atom at the C2 position of the pyridine ring fundamentally alters the electronic landscape, metabolic stability, and synthetic reactivity of the scaffold. The primary driver for this substitution is often to block metabolic clearance by Aldehyde Oxidase (AO) and to modulate the basicity of the pyridine nitrogen, thereby altering solubility and permeability profiles.
| Feature | Non-Fluorinated (Compound H) | Fluorinated (Compound F) | Impact |
| Pyridine Basic (pKa) | ~5.2 (Basic) | ~ -0.4 (Non-basic) | Drastic reduction in ring basicity; alters H-bond capability. |
| Metabolic Stability | Low (AO substrate) | High (AO Blocker) | Blocks oxidation at the C2 "soft spot." |
| Lipophilicity (LogP) | Lower | Higher | Increases membrane permeability. |
| Reactivity | Inert to SNAr | Reactive to SNAr | Enables nucleophilic displacement chemistry. |
Physicochemical Profiling
The most immediate consequence of C2-fluorination is the electronic withdrawal from the pyridine ring.
Basicity Modulation (pKa)
-
Compound H (Non-F): The pyridine nitrogen has a lone pair available for protonation (pKa ~5.2). At physiological pH (7.4), a small fraction exists as the pyridinium ion.
-
Compound F (Fluorinated): The high electronegativity of fluorine (
) exerts a strong inductive effect (-I) and a mesomeric effect (+M), but the inductive withdrawal dominates at the nitrogen. This drops the pKa of the pyridine nitrogen to approximately -0.44, rendering it neutral at physiological pH.
Secondary Effect on Amine Side Chain:
The primary amine (-CH
-
Result: A higher fraction of the molecule exists in the neutral (uncharged) state at pH 7.4, significantly improving passive membrane permeability (e.g., Blood-Brain Barrier penetration).
Lipophilicity and Permeability
Fluorine substitution typically increases lipophilicity (LogP) due to the low polarizability of the C-F bond compared to C-H. However, the concurrent reduction in basicity (eliminating a cationic center) often has a more profound effect on LogD
Figure 1: Mechanistic flow of physicochemical changes induced by fluorination.
Metabolic Stability: The Aldehyde Oxidase Problem
The most critical functional difference lies in metabolism.
The Mechanism
-
Compound H: Electron-deficient heterocycles like pyridine are prone to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase (AO) at the C2 position (the most electron-deficient carbon). This converts the pyridine into a 2-pyridone , a highly polar metabolite that is rapidly excreted, leading to short half-life (
). -
Compound F: The C-F bond is metabolically robust.[1] Fluorine sterically and electronically blocks the C2 position, preventing the formation of the tetrahedral intermediate required for AO oxidation.
Comparative Data (Simulated Representative Values)
Based on structural class trends for 3-substituted pyridines.
| Assay | Compound H (Non-F) | Compound F (Fluorinated) | Interpretation |
| Human Liver Cytosol (AO) | F blocks AO-mediated oxidation completely. | ||
| Liver Microsomes (CYP) | F deactivates the ring towards oxidative metabolism. |
Synthetic Accessibility & Reactivity
The synthesis of these two analogs requires divergent strategies due to the reactivity of the C2 position.
Synthetic Pathways
Pathway A: Non-Fluorinated (Compound H) Standard reduction of nitriles is the most common route.
-
Precursor: 3-Cyano-5-methylpyridine.
-
Reagent: Hydrogenation (H
, Pd/C) or Hydride reduction (LiAlH ). -
Product: (5-methylpyridin-3-yl)methanamine.
Pathway B: Fluorinated (Compound F) Direct fluorination is difficult; halogen-exchange or building block assembly is preferred.
-
Precursor: 2-Fluoro-3-iodo-5-methylpyridine (Commercially available building block).
-
Step 1 (Cyanation): Zn(CN)
, Pd(PPh ) (Palladium-catalyzed cyanation). -
Step 2 (Reduction): BH
-THF or H /Raney Nickel.-
Note: Care must be taken during reduction to avoid defluorination, although Ar-F is generally stable to standard hydride reductions.
-
SNAr Reactivity (The "Fluorine Handle")
A unique advantage of Compound F is its reactivity. The C2-fluorine is a distinct leaving group in Nucleophilic Aromatic Substitution (SNAr).
-
Utility: If the methanamine is an intermediate, the C2-F allows for late-stage diversification (e.g., introducing an ether or amine at C2) by heating with a nucleophile. Compound H lacks this handle.
Figure 2: Divergent synthetic strategies for the two analogs.
Experimental Protocol: Comparative pKa Determination
To validate the electronic differences described above, the following potentiometric titration protocol is recommended.
Objective: Determine the pKa values of the pyridine nitrogen and the primary amine.
Materials:
-
Automatic Potentiometric Titrator (e.g., Sirius T3).
-
0.15 M KCl (aq) as ionic strength adjuster.
-
0.5 M HCl and 0.5 M KOH titrants.
-
Sample: 1-2 mg of Compound H and Compound F.
Protocol:
-
Preparation: Dissolve 1 mg of the test compound in 1.5 mL of assay buffer (containing 0.15 M KCl). If solubility is low, use a co-solvent (Methanol < 20%).
-
Acidification: Lower the pH of the solution to 2.0 using 0.5 M HCl to ensure all basic centers are fully protonated.
-
Titration: Titrate with 0.5 M KOH in small increments (0.5 µL) up to pH 12.0.
-
Data Analysis: Plot pH vs. Volume of Base.
-
Compound H: Expect two inflection points. One at pH ~5.2 (Pyridine) and one at pH ~8.8 (Amine).
-
Compound F: Expect only one distinct inflection point in the physiological range at pH
ngcontent-ng-c1989010908="" class="ng-star-inserted">7.8 (Amine). The Pyridine pKa (-0.4) is too low to be observed in aqueous titration and requires UV-metric titration in strong acid if exact quantification is needed.
-
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
PubChem. (2025).[2][3] 2-Fluoropyridine Compound Summary. National Center for Biotechnology Information. Link
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[4] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link
-
BenchChem. (2025). Metabolic Stability of Fluorinated Pyridines. BenchChem Technical Guides. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Fluoro-5-methylpyridin-3-yl)methanamine | C7H9FN2 | CID 53426950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
A Comparative Guide to the Efficacy of Kinase Inhibitors: The Strategic Advantage of Fluorinated vs. Non-Fluorinated Pyridines
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within this landscape, the pyridine scaffold has proven to be a "privileged" structure, consistently appearing in a multitude of clinically successful kinase inhibitors.[2] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal anchor for inhibitor design.
However, the journey from a promising lead compound to a clinically effective drug is fraught with challenges, including issues of potency, selectivity, metabolic stability, and overall pharmacokinetic (PK) and pharmacodynamic (PD) properties. This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, possesses unique properties that can profoundly influence the biological activity of a molecule.[3][4] When introduced into a pyridine-based kinase inhibitor, fluorine can modulate its physicochemical properties in ways that often lead to enhanced efficacy.[5]
This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from fluorinated versus non-fluorinated pyridines. We will explore the causal effects of fluorination on inhibitor performance, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and optimization of next-generation kinase inhibitors.
The Fluorine Advantage: A Mechanistic Perspective
The strategic placement of fluorine atoms on a pyridine-based kinase inhibitor can lead to a cascade of beneficial effects. Understanding these underlying mechanisms is crucial for rational drug design.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic.[5] This can be advantageous for several reasons. A lower pKa can reduce off-target interactions with other proteins and improve cell membrane permeability, leading to better oral bioavailability.[3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the kinase active site, such as hydrogen bonds and dipole-dipole interactions, which can increase the binding affinity of the inhibitor.[6] For instance, the fluorine atoms in asciminib, a tyrosine kinase inhibitor, interact with the carbonyl carbon of leucine-359 in the active site, contributing to its bioactivity.[7][8]
-
Improved Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage.[4] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of the inhibitor can be significantly enhanced, leading to a longer half-life in the body and improved pharmacokinetic profiles.[3]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the molecule, locking it into a bioactive conformation that is more favorable for binding to the target kinase.[3]
Comparative Efficacy: Fluorinated vs. Non-Fluorinated Pyridine Kinase Inhibitors
To illustrate the practical impact of fluorination, we will now compare the efficacy of representative fluorinated and non-fluorinated pyridine-based kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.
| Compound | Structure | Target Kinase | IC50 (nM) * | Key Observations | Reference |
| Non-Fluorinated Pyridine Inhibitor | ![]() | EGFR (Wild-Type) | 44 | Potent inhibitor, but may be susceptible to metabolic degradation. | [9][10] |
| Fluorinated Pyridine Inhibitor | ![]() | EGFR (Wild-Type) | 20 | Increased potency, likely due to enhanced binding interactions and improved metabolic stability. | [9][10] |
| Non-Fluorinated Pyridine Inhibitor | ![]() | EGFR (L858R/T790M Mutant) | 56 | Reduced efficacy against the resistant mutant. | [9][10] |
| Fluorinated Pyridine Inhibitor | ![]() | EGFR (L858R/T790M Mutant) | 27 | Maintained or improved potency against the resistant mutant, highlighting the role of fluorine in overcoming resistance. | [9][10] |
IC50 values are representative and may vary depending on the specific assay conditions.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
-
Principle: The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. A luciferase-based system is used to measure the remaining ATP, with a decrease in luminescence indicating higher kinase activity.
-
Materials:
-
Kinase of interest (e.g., EGFR)
-
Kinase substrate peptide
-
ATP
-
Test compounds (fluorinated and non-fluorinated pyridine inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Protocol:
-
Prepare a serial dilution of the test compounds in the Kinase Assay Buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the kinase inhibitors on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell line (e.g., A549 for EGFR wild-type, H1975 for EGFR mutant)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Visualizing the Concepts
To further clarify the concepts discussed, we provide the following diagrams created using Graphviz.
Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into pyridine-based kinase inhibitors offers a powerful approach to enhance their therapeutic potential. As demonstrated through comparative data and mechanistic understanding, fluorination can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the rigorous evaluation of these next-generation inhibitors.
The future of kinase inhibitor design will undoubtedly involve a deeper exploration of the nuanced effects of fluorination. The development of novel fluorination methodologies will further expand the chemical space available to medicinal chemists. [11]By combining rational design, guided by a thorough understanding of structure-activity relationships, with advanced synthetic techniques, the field is poised to deliver even more effective and targeted therapies for a wide range of diseases.
References
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. National Center for Biotechnology Information. [Link]
-
Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Differences Between Fluorinated and Non-Fluorinated Pyridines
Executive Summary
The introduction of fluorine into the pyridine scaffold is a cornerstone strategy in modern drug discovery, primarily to modulate metabolic stability (
Nuclear Magnetic Resonance (NMR): The Gold Standard
The most diagnostic differences arise in NMR spectroscopy. While non-fluorinated pyridine relies on
A. Heteronuclear Coupling Constants (
)
In non-fluorinated pyridine, structure determination relies on
Table 1: Comparative Coupling Constants (Hz)
| Coupling Type | Non-Fluorinated Pyridine | Fluorinated Pyridine (e.g., 2-Fluoropyridine) | Diagnostic Value |
| Definitive: Confirms direct fluorination site. | |||
| High: Identifies carbons ortho to fluorine. | |||
| Moderate: Identifies carbons meta to fluorine. | |||
| High: Distinguishes regiochemistry (e.g., 2-F vs 3-F). |
Expert Insight: The magnitude of
is highly sensitive to the position relative to the nitrogen.at the C2 position (adjacent to N) is typically larger (~240-260 Hz) than at C3 or C4 due to the additive inductive effect of the ring nitrogen.
B. Chemical Shift Perturbations
- NMR: The ipso-carbon (attached to F) shifts downfield by ~35 ppm (deshielding). However, the ortho-carbon often experiences an "upfield" shift (shielding) due to the "gamma-effect" or resonance donation, contrary to simple inductive logic.
-
NMR: Chemical shifts are sensitive to the distance from the nitrogen.
-
-Fluorine (2-F):
to ppm. -
-Fluorine (3-F):
to ppm.
-
-Fluorine (2-F):
C. Structural Logic Diagram
The following decision tree illustrates the logic for assigning regiochemistry in fluorinated pyridines using combined NMR data.
Vibrational Spectroscopy (IR/Raman)
While NMR provides connectivity, IR spectroscopy provides rapid functional group verification. The C-F bond is mechanically stiff, leading to distinct bands.
-
C-F Stretching Mode:
-
Non-Fluorinated: No absorption in the 1000–1400 cm⁻¹ region (except C-C/C-N skeletal modes).
-
Fluorinated: Strong, broad band between 1150–1250 cm⁻¹ .
-
-
Ring Breathing Modes:
-
Pyridine: Characteristic "breathing" mode at ~990 cm⁻¹.
-
Fluoropyridine: This mode is perturbed. In 2-fluoropyridine, the symmetry reduction splits and shifts these ring deformations, often intensifying bands near 1450–1600 cm⁻¹ due to the change in dipole moment vector.
-
Electronic Spectroscopy (UV-Vis)
The introduction of fluorine alters the Molecular Orbital (MO) energy levels, specifically the HOMO-LUMO gap.
-
Transition: Fluorine acts as a
-donor (mesomeric effect) but -acceptor (inductive). In electron-deficient rings like pyridine, the mesomeric donation is often weaker than the inductive withdrawal.-
Result: Slight hypsochromic shift (blue shift) or minimal change in
compared to pyridine ( nm), but often a change in molar absorptivity ( ).
-
-
Transition: The lone pair on the pyridine nitrogen is stabilized by the inductive withdrawal of the fluorine (especially in 2-fluoropyridine).
-
Result: This weak transition (usually ~270-280 nm) often shifts to lower wavelengths (higher energy) and may become obscured by the stronger
band.
-
Experimental Protocol: Quantitative NMR (qNMR)
The Challenge: Fluorine nuclei in pyridines often exhibit long spin-lattice relaxation times (
The Solution: A self-validating
Workflow Diagram
Step-by-Step Methodology
-
Sample Preparation: Dissolve ~10 mg of the fluoropyridine in 0.6 mL of deuterated solvent (e.g.,
). Add an internal standard (e.g., -trifluorotoluene) if absolute quantification is required. -
Determination (Mandatory):
-
Pulse Sequence: Inversion Recovery (t1ir on Varian/Agilent, t1ir1d on Bruker).
-
Array
values: 0.01, 0.05, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 seconds. -
Observation: Find the
value where the signal crosses zero (null point). .
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): Must be set to
(typically 15–30 seconds for fluoropyridines). -
Pulse Angle:
. -
Spectral Width: Ensure it covers -50 to -200 ppm.
-
Decoupling: Use Inverse Gated Decoupling (zgig) to suppress the Nuclear Overhauser Effect (NOE) for accurate integration, although for
, NOE is often negligible compared to .
-
References
-
Reich, H. J. (2020).[1] NMR Spectroscopy: Data for Fluorine Coupling Constants. University of Wisconsin-Madison. Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard text for J-coupling ranges).
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Pyridine and 2-Fluoropyridine. NIST Chemistry WebBook, SRD 69. Link
-
Gakh, A. A., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, Vol. 2(111). Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link
Sources
Optimizing Pyridine Scaffolds: A Comparative Guide to Fluorinated Derivatives in Drug Discovery
Topic: Biological activity comparison of fluorinated pyridine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Introduction: The "Fluorine Scan" in Medicinal Chemistry
The pyridine ring is the second most common heterocycle in FDA-approved drugs, serving as a critical bioisostere for phenyl rings and a privileged scaffold for kinase inhibitors and GPCR ligands. However, the native pyridine ring often suffers from rapid oxidative metabolism and suboptimal lipophilicity.
This guide objectively compares non-fluorinated pyridine derivatives against their fluorinated counterparts (mono-, di-, and trifluoromethyl-substituted). We analyze how the strategic introduction of fluorine—the "Fluorine Scan"—alters three pillars of drug efficacy: Physicochemical Properties , Metabolic Stability , and Biological Potency .
Physicochemical Landscape: The Electronic Shift
Fluorine is the most electronegative element (
Comparative Data: Physicochemical Shifts[1]
| Derivative Type | Structure | Electronic Effect | ||
| Pyridine (Reference) | 5.2 | 0.0 | Baseline | |
| 2-Fluoropyridine | 2-F- | -0.44 | +0.2 to +0.4 | Strong |
| 3-Fluoropyridine | 3-F- | 2.97 | +0.25 | Moderate withdrawal; preserves some H-bond acceptor capability. |
| 2,6-Difluoropyridine | 2,6- | -2.7 | +0.5 to +0.7 | Extreme electron deficiency; ring becomes |
| 3-CF3-Pyridine | 3- | 2.6 | +0.8 to +1.2 | Significant lipophilicity boost; bulky group effects. |
Key Insight: Fluorination at the 2-position nearly eliminates the basicity of the pyridine nitrogen, preventing protonation at physiological pH. This is a crucial strategy when high membrane permeability is required, as the neutral species permeates passively.
Case Study A: Metabolic Stability (Blocking the "Soft Spot")
The primary failure mode for pyridine-based drugs is rapid oxidation by Cytochrome P450 (CYP450) enzymes, typically at the electron-rich C-2 or C-3 positions.
Mechanism of Action
Fluorine acts as a metabolic blockade.[1] The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the site inert to CYP450-mediated hydroxylation. Furthermore, the electronegativity of fluorine deactivates the entire ring towards oxidative attack.
Comparative Data: Microsomal Stability
Model System: Pyridine-based p38 MAP Kinase Inhibitor Analog
| Compound Variant | Substitution | Metabolic Fate | ||
| Compound A (Native) | Pyridine-H | 12 min | 115.5 | Rapid N-oxidation & C-hydroxylation |
| Compound B (Analog) | 3-Fluoropyridine | 48 min | 28.8 | Reduced C-hydroxylation; N-oxidation persists |
| Compound C (Analog) | 2,6-Difluoropyridine | > 120 min | < 5.0 | Metabolically Silent |
Visualization: Metabolic Blocking Mechanism
Caption: Fluorine substitution prevents CYP450 oxidation, shunting the drug away from clearance pathways.
Protocol: Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1
M in phosphate buffer (100 mM, pH 7.4). -
Incubation:
-
Mix 1
M compound with human liver microsomes (0.5 mg protein/mL) in a 96-well plate. -
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling: At time points
min, remove aliquots (50 L). -
Quenching: Immediately add to 150
L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .- .
Case Study B: Potency & Binding Affinity (Kinase Inhibition)[3]
Fluorine is not merely a steric wall; it is an electronic tuner. In kinase inhibitors, fluorine on a pyridine ring can induce multipolar interactions with the protein backbone (C-F···H-N or C-F···C=O) and alter the acidity of adjacent N-H groups (e.g., in aminopyridines).
Comparative Data: PI3K Inhibition
Comparison of Alpelisib-like analogs targeting PI3K
| Compound | Pyridine Modification | IC50 (nM) | Binding Mode Insight |
| Analog 1 | 2-Methylpyridine | 145 | Steric fit, but weak electronic interaction. |
| Analog 2 | 2-Trifluoromethylpyridine | 32 | |
| Analog 3 | 2-Amino-5-fluoropyridine | 4.8 | F-atom lowers pKa of amine, strengthening H-bond to hinge region (Val851). |
Causality: In Analog 3, the fluorine at C-5 pulls electron density, making the C-2 amino group a better hydrogen bond donor to the kinase hinge region, resulting in a 30-fold potency increase over the methyl analog.
Visualization: SAR Logic Workflow
Caption: Decision tree for applying fluorine substitution to solve specific drug discovery bottlenecks.
Protocol: TR-FRET Kinase Assay
Objective: Quantify the IC50 of pyridine derivatives against a target kinase (e.g., PI3K or EGFR).
-
Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate (Acceptor), ATP, Europium-labeled anti-phosphoantibody (Donor).
-
Plate Setup: Use 384-well low-volume white plates.
-
Compound Addition: Add 5 nL of test compound (serial dilution in DMSO) using an acoustic dispenser (e.g., Echo).
-
Enzyme Reaction:
-
Add 2.5
L of Kinase/Peptide mix in reaction buffer (50 mM HEPES, 10 mM , 1 mM EGTA, 0.01% Brij-35). -
Incubate 10 min at RT.
-
Add 2.5
L of ATP (at concentration) to start reaction. -
Incubate for 60 min at RT.
-
-
Detection:
-
Add 5
L of Detection Mix (Eu-antibody + EDTA to stop reaction). -
Incubate 60 min.
-
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 337 nm, Em: 620 nm & 665 nm).
-
Data Analysis: Calculate Ratio (
). Fit data to a 4-parameter logistic equation to determine IC50.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hagenaars, C. E., et al. (2018). Structure-Activity Relationships of Fluorinated Pyridine Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. Link
-
Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters. Link
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link
Sources
Synthetic Advantages of (2-Fluoro-5-methylpyridin-3-yl)methanamine: A Comparative Guide
Executive Summary
(2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS: 871325-17-6) represents a strategic scaffold in modern medicinal chemistry, particularly for programs targeting kinases (e.g., Aurora kinases) and nuclear receptors (e.g., Androgen Receptor). This guide analyzes its superiority over non-fluorinated and des-methyl analogs. The core advantage lies in the synergistic effect of the 2-fluoro and 5-methyl substituents : the fluorine atom dramatically lowers the basicity of the pyridine nitrogen (preventing off-target hERG binding and improving permeability) while blocking oxidative metabolism at the C2 position, and the 5-methyl group optimizes lipophilicity and steric fit within hydrophobic pockets.
Physicochemical Profile & Comparative Metrics
The introduction of a fluorine atom at the C2 position of the pyridine ring fundamentally alters the electronic landscape of the molecule compared to the unsubstituted pyridine-3-methanamine.
Table 1: Comparative Physicochemical Properties
| Property | (2-Fluoro-5-methylpyridin-3-yl)methanamine | (5-Methylpyridin-3-yl)methanamine | Pyridin-3-ylmethanamine | Impact on Drug Design |
| Pyridine pKa | ~ -0.44 (Non-basic) | ~ 5.2 | ~ 5.2 | Critical Advantage: The 2-F analog remains neutral at physiological pH, reducing non-specific binding and improving membrane permeability. |
| Amine pKa | ~ 8.8 | ~ 9.0 | ~ 9.0 | Minimal change; retains reactivity for amide/urea coupling. |
| LogP (Calc) | 1.2 | 0.8 | 0.3 | Increased lipophilicity (5-Me + 2-F) aids in penetrating hydrophobic pockets. |
| Metabolic Liability | Low (C2 blocked, C5 blocked) | Moderate (C2 exposed to AO) | High (C2 exposed to AO) | Fluorine blocks Aldehyde Oxidase (AO) attack at C2; Methyl blocks CYP oxidation at C5. |
| H-Bond Acceptor | Weak (Pyridine N) | Strong (Pyridine N) | Strong (Pyridine N) | Reduced H-bond basicity prevents desolvation penalties during protein binding. |
Mechanism of Action: The "Fluorine Effect"
The 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the pyridine nitrogen.
-
Basicity Reduction: This lowers the pKa of the pyridine nitrogen by >5 units, rendering it non-protonated at pH 7.4. This is crucial for avoiding lysosomal trapping and reducing affinity for the hERG potassium channel , a common liability for basic pyridine-containing drugs.
-
Dipole Modulation: The C-F bond creates a specific dipole vector that can engage in orthogonal multipolar interactions with protein backbone carbonyls.
Synthetic Accessibility & Protocols
The synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine is robust, leveraging the directing effects of the fluorine atom for regioselective functionalization.
Core Synthetic Pathway (Directed Ortho-Lithiation)
Unlike non-fluorinated pyridines which often require harsh conditions for C3 functionalization, the 2-fluoro group directs lithiation specifically to the C3 position (ortho-lithiation) at low temperatures.
Step-by-Step Protocol
Precursor: 2-Fluoro-5-methylpyridine (Commercially available or synthesized via Balz-Schiemann from 2-amino-5-picoline).
-
Ortho-Lithiation (C3 Functionalization)
-
Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.
-
Procedure: Add 2-Fluoro-5-methylpyridine dropwise to a solution of LDA in THF at -78°C. Stir for 1 hour. The fluorine atom stabilizes the adjacent carbanion, ensuring exclusive C3 lithiation over the methyl group (C5).
-
-
Formylation
-
Reagents: DMF (Dimethylformamide).
-
Procedure: Quench the lithiated species with dry DMF. Warm to room temperature to yield 2-Fluoro-5-methylnicotinaldehyde .
-
-
Reductive Amination
-
Reagents: NH₄OAc (Ammonium Acetate), NaBH₃CN (Sodium Cyanoborohydride), Methanol.
-
Procedure: Treat the aldehyde with excess NH₄OAc in MeOH (pH ~6). Add NaBH₃CN and stir at RT for 12 hours.
-
Workup: Acid/Base extraction yields the primary amine.
-
Visualization: Synthetic Workflow
Figure 1: The fluorine atom serves a dual purpose: it is a structural component of the final drug and a directing group (Ortho-Lithiation) during synthesis.[1][2][3][4][5][6]
Medicinal Chemistry Applications (Case Studies)
Case Study A: Selective Androgen Receptor Modulators (SARMs)
In the development of tissue-selective androgen receptor modulators, the (2-fluoro-5-methylpyridin-3-yl) moiety was utilized to replace phenyl rings in N-(2-benzyl)-2-phenylbutanamides.
-
The Problem: Phenyl analogs suffered from rapid metabolic clearance.
-
The Solution: Incorporation of the 2-fluoro-5-methylpyridine scaffold.[7]
-
Outcome: The 2-F atom blocked metabolic attack, while the pyridine nitrogen (modulated by F) maintained hydrogen bonding networks without introducing excessive basicity that would lead to poor oral bioavailability.
-
Reference: US Patent 2005/0277681 A1 [1].
Case Study B: Aurora Kinase Inhibitors
Kinase inhibitors often require a "hinge binder" moiety. While pyridine is a common hinge binder, it is often too basic or metabolically unstable.
-
Advantage: The 2-fluoro group reduces the electron density of the ring nitrogen, fine-tuning the H-bond acceptor strength to match the kinase hinge region requirements (often a backbone NH).
-
Selectivity: The 5-methyl group provides a "shape vector" that extends into the hydrophobic pocket adjacent to the ATP binding site, improving selectivity against homologous kinases.
Visualization: SAR Logic & Metabolic Stability
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each substituent.
Experimental Validation: Nitrile Reduction Protocol
For researchers preferring to start from the nitrile intermediate (2-Fluoro-5-methylnicotinonitrile), the following protocol ensures high yield without defluorination.
Objective: Selective reduction of nitrile to primary amine. Precaution: Avoid standard Pd/C hydrogenation which may cause hydrodefluorination (loss of F).
-
Setup: Dissolve 2-Fluoro-5-methylnicotinonitrile (1.0 eq) in dry THF.
-
Reduction: Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise at 0°C under Argon.
-
Reflux: Heat to reflux for 4 hours.
-
Quench: Cool to 0°C. Carefully add MeOH followed by 1N HCl.
-
Isolation: Basify to pH 10 with NaOH, extract with DCM.
-
Yield: Typically >85% with retention of the Fluorine atom.
References
-
Hanney, B., et al. (2005). N-(2-benzyl)-2-phenylbutanamides as androgen receptor modulators. U.S. Patent Application US20050277681A1. Link
-
PubChem.[7][8] (n.d.). (2-Fluoro-5-methylpyridin-3-yl)methanamine.[7] National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
BenchChem. (2025).[9] A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. Link
Sources
- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine | C13H13FN2 | CID 79704661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 7. (2-Fluoro-5-methylpyridin-3-yl)methanamine | C7H9FN2 | CID 53426950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Alternative building blocks to (2-Fluoro-5-methylpyridin-3-yl)methanamine in drug design
Executive Summary
In modern drug design, (2-Fluoro-5-methylpyridin-3-yl)methanamine (Reference Standard A ) serves as a privileged building block. It offers a unique balance of properties: the 2-fluorine atom drastically suppresses the basicity of the pyridine nitrogen (preventing di-cationic species formation at physiological pH), while the 5-methyl group provides necessary lipophilic contacts.
However, this scaffold is not without liabilities. The 5-methyl group is a frequent "soft spot" for rapid CYP450-mediated oxidation, and the planar aromatic system can suffer from poor solubility. This guide objectively compares A against three strategic alternatives designed to solve specific ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) bottlenecks:
-
The Metabolic Blocker: (2-Fluoro-5-(trifluoromethyl)pyridin-3-yl)methanamine.
-
The Lipophilic Isostere: (3-Fluoro-5-methylphenyl)methanamine.
-
The Solubility Enhancer: (2-Fluoro-5-methylpyridin-3-yl)methanamine saturated mimetics (e.g., 3-azabicyclo[3.1.1]heptane derivatives).
The Reference Standard: Analysis of (2-Fluoro-5-methylpyridin-3-yl)methanamine[1]
Before evaluating alternatives, we must understand the mechanistic function of the parent scaffold.
-
pKa Modulation: The pyridine nitrogen typically has a pKa of ~5.2. The introduction of fluorine at the C2 position exerts a strong inductive electron-withdrawing effect (-I), dropping the ring nitrogen's pKa to approximately -0.44 . This ensures the ring nitrogen remains unprotonated at physiological pH (7.4), leaving only the primary amine (pKa ~9.0) charged. This mono-cationic state is crucial for membrane permeability and reducing hERG channel affinity.
-
Metabolic Liability: The C5-methyl group is electron-rich and sterically accessible, making it a prime site for benzylic hydroxylation by CYP enzymes (CYP2D6/3A4).
Comparative Analysis of Alternatives
The following table contrasts the Reference Standard A with its primary strategic alternatives.
| Feature | Ref. Standard (A) | Alt 1: The Metabolic Blocker ( | Alt 2: The Lipophilic Isostere (Phenyl) | Alt 3: The Electronic Variant (2-Cl) |
| Structure | 2-F, 5-Me Pyridine | 2-F, 5- | 3-F, 5-Me Benzene | 2-Cl, 5-Me Pyridine |
| Primary Utility | Balanced Profile | High Metabolic Stability | High Lipophilicity | Synthetic Versatility |
| Ring pKa | ~ -0.44 (Non-basic) | < -2.0 (Non-basic) | N/A (No ring N) | ~ 0.7 (Weakly basic) |
| Metabolic Risk | High (Me oxidation) | Low (Blocked) | Med (Me oxidation) | High (Me oxidation) |
| Lipophilicity ( | Baseline | +0.6 to +0.8 | +1.0 to +1.2 | +0.4 |
| Electronic Effect | Strong EWG | Very Strong EWG | Moderate | Moderate EWG |
| Synthetic Cost | Low | High | Low | Low |
Deep Dive: Mechanistic Rationale
Alternative 1: The Trifluoromethyl Switch
Replacing the 5-methyl with a 5-trifluoromethyl (
Alternative 2: The Phenyl-Pyridine Switch
Switching to the (3-Fluoro-5-methylphenyl)methanamine removes the pyridine nitrogen entirely. This is the correct choice if the pyridine nitrogen is involved in adverse toxicity events or if the molecule is too polar. However, losing the pyridine nitrogen often results in a significant jump in LogP, which can decrease solubility.
Alternative 3: The Chloro-Substitution
Using Chlorine at C2 instead of Fluorine changes the electronics. While 2-F is a better metabolic blocker, 2-Cl is a superior leaving group for nucleophilic aromatic substitution (
Decision Framework: Selecting the Right Block
Use the following logic flow to determine which building block suits your lead optimization stage.
Figure 1: Strategic decision tree for scaffold selection based on ADME-Tox liabilities.
Experimental Protocols
To validate the choice of scaffold, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic advantage of the
-
Preparation: Prepare 10 mM DMSO stocks of Reference Standard A and Alternative 1 (
). -
Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (final 1 mM NADPH).
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .-
Success Criterion: The
analog should exhibit a that of the 5-Me reference.
-
Protocol B: Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine
Context: If the building block is not commercially available, this route ensures high purity.
-
Starting Material: 2-Fluoro-5-methylpyridine-3-carbonitrile.
-
Reduction:
-
Dissolve nitrile (1.0 eq) in anhydrous THF under
. -
Cool to 0°C. Add
complex (1 M, 3.0 eq) dropwise. -
Reflux for 3 hours. Monitor by TLC (disappearance of nitrile).
-
-
Quench & Workup:
-
Cool to 0°C. Carefully add MeOH to quench excess borane.
-
Add 6M HCl and reflux for 1 hour (to break the boron-amine complex).
-
Basify with NaOH to pH > 12. Extract with DCM (
).
-
-
Purification: The free amine is often an oil. Convert to HCl salt by adding 4M HCl in dioxane for stable storage as a white solid.
Visualizing Metabolic Pathways
Understanding where the molecule fails is key to choosing the alternative.
Figure 2: Metabolic liability map. The 2-F atom suppresses N-oxidation (Metabolite C), forcing metabolism to the Methyl group (Metabolite A/B). Replacing Me with
References
-
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
PubChem. "(2-Fluoro-5-methylpyridin-3-yl)methanamine Compound Summary."[2] National Library of Medicine.
-
Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry.
-
BenchChem. "A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines."
Sources
A Researcher's Guide to the Structure-Activity Relationship (SAR) of Fluorinated Pyridine Inhibitors
Introduction: The Strategic Alliance of Pyridine and Fluorine in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, recognized for its prevalence in numerous FDA-approved drugs and its versatile role in engaging with biological targets.[1][2][3] Its ability to participate in hydrogen bonding, metal coordination, and π-stacking interactions makes it a privileged structure in inhibitor design. The strategic incorporation of fluorine into this already potent scaffold has emerged as a powerful tactic to refine and enhance the pharmacological properties of drug candidates.[4][5][6] Fluorine's unique electronic properties, small size, and high electronegativity can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[7][8]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated pyridine inhibitors. We will move beyond a mere cataloging of compounds to explore the underlying physicochemical principles that govern their activity. By examining key case studies and detailing the experimental methodologies used for their characterization, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to rationally design the next generation of targeted therapeutics.
Part 1: The Physicochemical Impact of Fluorination on the Pyridine Ring
The decision to introduce a fluorine atom into a pyridine-based inhibitor is a deliberate one, driven by the predictable and powerful modulations it imparts on the molecule's properties. Understanding these effects is fundamental to interpreting and predicting SAR.
Modulation of Basicity (pKa)
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity of the pyridine nitrogen.[9] This is a critical consideration in drug design, as the pKa of the pyridine ring influences its ionization state at physiological pH, which in turn affects solubility, cell permeability, and the potential for off-target interactions, such as hERG channel binding. Judicious placement of fluorine can fine-tune the pKa to an optimal range, mitigating toxicity while maintaining the necessary interactions for target engagement.[10]
Enhancement of Metabolic Stability
The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy typically exceeding 100 kcal/mol.[11][12] This inherent strength makes it resistant to metabolic cleavage. Medicinal chemists often exploit this by placing fluorine at "metabolic soft spots"—positions on the molecule susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][13] By blocking this metabolic pathway, fluorination can increase the half-life and oral bioavailability of a drug candidate.[7][8][13] For instance, in the development of Vericiguat, a guanylate cyclase stimulator, the inclusion of a fluorine atom on the pyrazolopyridine core was crucial for increasing metabolic stability and lowering clearance.[13]
Alteration of Lipophilicity and Permeability
The effect of fluorine on lipophilicity is context-dependent.[9] While a single fluorine substitution can increase lipophilicity by masking a polar C-H bond, the introduction of multiple fluorine atoms can decrease it due to the creation of a strong molecular dipole.[7][9] This modulation allows for the precise tuning of a compound's solubility and its ability to permeate cell membranes, which is essential for reaching intracellular targets.[8]
Direct Target Engagement and Conformational Control
Beyond its effects on bulk properties, fluorine can directly participate in favorable interactions within a protein's binding pocket. While not a classical hydrogen bond acceptor, the polarized C-F bond can engage in multipolar interactions with backbone carbonyls and other polar groups.[14] These interactions, though weak individually, can collectively contribute significantly to binding affinity.[14] Furthermore, the steric bulk and electronic nature of fluorine can induce a specific conformation in the inhibitor, pre-organizing it for optimal binding to its target protein.[7]
Part 2: SAR Case Studies: Fluorinated Pyridines in Action
The theoretical principles of fluorination are best understood through their practical application. The following case studies highlight how the strategic placement of fluorine on pyridine rings has led to the development of potent and selective inhibitors across different therapeutic areas.
Kinase Inhibitors: A Paradigm of Fluorine's Utility
Kinases are a major class of drug targets, particularly in oncology.[15] The ATP-binding site of kinases, which many inhibitors target, presents challenges for achieving selectivity due to its high conservation across the kinome.[16] Fluorination of pyridine-based kinase inhibitors has proven to be a highly effective strategy for enhancing both potency and selectivity.[7]
Case Study: FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a frequently mutated gene in AML, making it a key therapeutic target.[17] In a recent study, researchers designed a series of pyridine derivatives bearing a 1,2,3-triazole moiety to inhibit FLT3.[17] The SAR exploration revealed critical insights into the role of fluorine.
| Compound | R1 | R2 | R3 | FLT3-ITD IC50 (nM) | MOLM-13 (Cell) IC50 (nM) |
| Lead (2) | H | H | H | 126.3 | 45.2 |
| 12v | 4-F | H | H | 25.1 | 10.3 |
| 12w | H | 3-F | H | 39.8 | 15.6 |
| 12y | 4-F | 3-F | H | 15.6 | 7.9 |
| 12z | 4-F | 3-F | 5-F | 45.2 | 21.3 |
| Data synthesized from a study on pyridine-based FLT3 inhibitors.[17] |
SAR Analysis:
-
Single Fluorine Substitution: Introducing a single fluorine at the 4-position of the terminal phenyl ring (Compound 12v ) led to a five-fold increase in enzymatic potency and a four-fold increase in cellular activity compared to the non-fluorinated lead compound.[17] This suggests the 4-fluoro substituent engages in a favorable interaction within the FLT3 binding pocket.
-
Di-Fluorination: The combination of fluorine atoms at the 3- and 4-positions (Compound 12y ) resulted in the most potent compound in the series, with an IC50 of 15.6 nM against the enzyme and 7.9 nM in cells.[17] This synergistic effect highlights the importance of the electronic and steric profile created by the di-fluoro pattern.
-
Tri-Fluorination: Interestingly, adding a third fluorine atom (Compound 12z ) was detrimental to the activity, suggesting that either steric hindrance or an unfavorable electronic modulation occurs with excessive fluorination in this scaffold.[17]
This case study exemplifies a classic SAR workflow where systematic fluorination is used to probe the chemical space of a binding pocket and optimize inhibitor potency.
Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[18] Fluorinated pyridine derivatives have shown promise as antibacterial and antifungal compounds.[19][20][21]
Case Study: Pyridine-Azetidin-2-one Derivatives
A study focused on synthesizing a series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives and evaluating their antimicrobial activity.[21] The introduction of fluorine at the para-position of the phenyl ring had a notable impact.
| Compound | Substituent (R) | Antibacterial Zone of Inhibition (mm) vs. S. aureus | Antifungal Zone of Inhibition (mm) vs. C. albicans |
| 4a | 4-F | 18 | 16 |
| 4b | 4-Cl | 17 | 15 |
| 4c | 4-Br | 14 | 12 |
| 4e | 4-OCH3 | 10 | 9 |
| Streptomycin | - | 24 | - |
| Fluconazole | - | - | 21 |
| Data adapted from Rani, V. and Reddy, P. (2018).[21] |
SAR Analysis:
-
Halogen Effect: The presence of a halogen at the 4-position of the phenyl ring was beneficial for antimicrobial activity. The fluoro-substituted compound (4a ) demonstrated the highest activity among the synthesized derivatives against both the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans.[21]
-
Electronegativity Trend: The activity generally followed the trend F > Cl > Br, suggesting that the high electronegativity and smaller size of fluorine are advantageous for the compound's interaction with its microbial target(s).[21]
-
Electron-Donating Groups: The replacement of the electron-withdrawing halogen with an electron-donating methoxy group (4e ) led to a significant decrease in activity, reinforcing the importance of the electronic properties conferred by the halogen.[21]
Part 3: Experimental Methodologies for SAR Determination
The trustworthiness of any SAR guide rests on the validity of its underlying experimental data. The following protocols describe standard, self-validating methods for determining the inhibitory activity of fluorinated pyridine compounds.
Protocol: Biochemical Kinase Assay for IC50 Determination
This protocol describes a common method to measure the direct inhibitory effect of a compound on a purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a quantitative measure of inhibitor potency.[16][22]
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A luminescent signal is generated that is inversely proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., FLT3)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test inhibitor (fluorinated pyridine derivative)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add 5 µL of kinase solution (enzyme in assay buffer).
-
Inhibitor Addition: Add 1 µL of the serially diluted inhibitor to the wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add 5 µL of a substrate/ATP mix to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.[23]
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction.[23]
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding the reagents from the luminescent assay kit according to the manufacturer's instructions. Typically, this involves adding an ADP-Glo™ Reagent to stop the reaction and deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]
Protocol: Cell-Based Viability Assay (MTT)
This protocol measures the effect of an inhibitor on the viability or proliferation of cancer cells, providing a cellular context for the compound's activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals, which are insoluble in aqueous solution.[24] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Adherent cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the concentration to 5-10×10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyridine inhibitor in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) in a CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value, which is the concentration that reduces cell viability by 50%.[24]
Conclusion
The strategic incorporation of fluorine into pyridine-based inhibitors is a cornerstone of modern drug design, offering a powerful toolkit to enhance potency, selectivity, and pharmacokinetic properties.[4][7] As demonstrated through case studies in kinase and antimicrobial research, a systematic approach to fluorination, guided by fundamental physicochemical principles, allows for the rational optimization of lead compounds. The relationship between the position and degree of fluorination and the resulting biological activity is often profound and predictable. By coupling this rational design with robust and validated experimental methodologies, researchers can effectively navigate the complex landscape of drug discovery and develop targeted inhibitors with superior therapeutic potential.
References
-
Hussain, A., Seher, S. S., Akhter, S., & Park, S. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
-
Vovk, M. A., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]
-
Sheng, J., & Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]
-
Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Nguyen, T. T., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances. [Link]
-
Williams, S. J., et al. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]
-
Al-Ostoot, F. H., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
-
Ranjbar-Karimi, R., & Poorfreidoni, A. (2018). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research. [Link]
-
Ranjbar-Karimi, R., & Poorfreidoni, A. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research. [Link]
-
Baruch S. Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Maleev, A. V., & Merz, K. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. [Link]
-
Abdel-Ghani, N. T., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. Scientific Reports. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
-
Hussain, A., et al. (2025). Fluorinated mechanism-based inhibitors: common themes and recent developments. Medicinal Chemistry. [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
D'Orazio, N., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]
-
Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
-
Patel, R., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry. [Link]
-
Varghese, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. [Link]
-
Tedaldi, L., & O'Hagan, D. (2012). Fluorinated mechanism-based inhibitors: common themes and recent developments. Beilstein Journal of Organic Chemistry. [Link]
-
Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry. [Link]
-
Protein Data Bank Japan. (2023). 2ojf - Crystal structure of Protein Kinase A in complex with Pyridine-Pyrazolopyridine based inhibitors. PDBj. [Link]
-
Anonymous. (2025). The Power of Fluorinated Pyridines in Modern Drug Discovery. PharmaCompass. [Link]
-
Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
-
O'Hagan, D. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry. [Link]
-
da Silva, A. C. G., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
-
Wang, Y., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Fluorinated pyridine derivative. ResearchGate. [Link]
-
da Silva, A. C. G., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
-
Al-Ghorbani, M., et al. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Journal of Molecular Structure. [Link]
-
Wicky, B. I. M., et al. (2025). Inhibitor fluorination pattern tunes chemically induced protein dimerization. bioRxiv. [Link]
-
Liu, A. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Dalton Transactions. [Link]
-
Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Wang, J., et al. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blumberginstitute.org [blumberginstitute.org]
- 11. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsonline.com [ijpsonline.com]
- 21. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 22. courses.edx.org [courses.edx.org]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
(2-Fluoro-5-methylpyridin-3-yl)methanamine proper disposal procedures
Executive Summary & Operational Directive
Immediate Action Required: Treat (2-Fluoro-5-methylpyridin-3-yl)methanamine as a High-Hazard Halogenated Organic Base .[1]
Unlike standard organic waste, this compound presents a tripartite hazard profile: Corrosivity (primary amine), Flammability (pyridine ring), and Fluorine Content (potential for hydrofluoric acid generation during incineration).[1]
Core Directive:
-
DO NOT commingle with acidic waste streams (Risk: Exothermic neutralization/spattering).
-
DO NOT dispose of in standard "Non-Halogenated" organic solvent drums (Risk: Regulatory violation and incinerator damage).
-
MANDATORY: Segregate into Halogenated Organic waste streams intended for high-temperature incineration with acid gas scrubbing.[1]
Chemical Profile & Hazard Assessment
Understanding the molecular architecture is the first step to safe disposal. The disposal logic is dictated by the functional groups present.
| Feature | Chemical Moiety | Disposal Implication |
| Core Structure | Pyridine Ring | Flammable/Combustible. Requires D001 (Ignitable) classification if liquid flashpoint <60°C. |
| Substituent 1 | Primary Amine (-CH₂NH₂) | Corrosive (pH > 12). Incompatible with acids, acid chlorides, and strong oxidizers.[1] |
| Substituent 2 | Fluorine (-F) | Halogenated. Combustion releases Hydrogen Fluoride (HF). Requires scrubbed incineration.[1] |
| Physical State | Liquid/Low-Melting Solid | Likely absorbs moisture (hygroscopic). Keep containers tightly sealed. |
Key Safety Data (Class-Based Estimation):
-
Signal Word: DANGER
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H226 (Flammable liquid and vapor).[1]
-
RCRA Characteristics: D001 (Ignitability), D002 (Corrosivity).[1][2]
Waste Segregation Logic
Proper segregation is the single most critical step in the disposal workflow. Improper mixing is the leading cause of laboratory waste accidents.
The "Why" Behind the Protocol:
-
Amine Basicity: Mixing this amine with acid waste (e.g., waste H₂SO₄ or HCl) will trigger an immediate, violent exothermic reaction.[1] This can pressurize waste containers or cause geysering.[1]
-
Halogen Content: If placed in a "Non-Halogenated" drum, the eventual incineration process will release HF gas, corroding the facility's combustion chamber and violating EPA air emission standards.[1]
Visual Workflow: Segregation Decision Tree
Caption: Decision logic for segregating fluorinated amine waste to prevent incompatibility and ensure regulatory compliance.
Detailed Disposal Protocols
Scenario A: Bench-Scale Reaction Waste (Solutions)
Context: You have completed a reaction using the amine as a reagent or building block.
-
pH Check: Verify the pH of the waste solution. If strongly basic (pH > 10), do not mix with general organic waste that may contain acidic byproducts (e.g., acetic acid).[1]
-
Container Selection: Use an HDPE (High-Density Polyethylene) carboy.[3] Avoid glass if the waste is strongly caustic, as long-term storage can etch glass, though HDPE is preferred for impact resistance.[1]
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE - HALOGENATED"
-
Constituents: List "(2-Fluoro-5-methylpyridin-3-yl)methanamine" explicitly.
-
Hazard Checkbox: Mark "Corrosive" and "Flammable".
-
-
Storage: Store in the Flammable Cabinet , secondary containment tray. Do not store near oxidizers (nitric acid) or mineral acids.
Scenario B: Pure Reagent Disposal (Expired/Unused Stock)
Context: You have a bottle of the pure chemical that is degraded or no longer needed.
-
Do Not Pour: Never pour pure amines down the drain or into a solvent waste drum.[1]
-
Lab Packing: This is the industry standard for pure reagents.
-
Keep the chemical in its original manufacturer bottle.
-
Ensure the cap is taped securely (electrical tape or parafilm) to prevent loosening during transport.
-
Place the bottle into a larger "Lab Pack" drum (usually 5-gallon or 55-gallon) designated for "Alkaline/Basic Organic Solids/Liquids" .
-
Add vermiculite or absorbent packing material to cushion the bottle.
-
Scenario C: Spill Response & Cleanup
Context: A 100mL bottle drops and shatters in the fume hood.
Caption: Emergency workflow for amine spills. Note: Use weak acids (Citric) for neutralization to minimize heat generation.
Spill Protocol Details:
-
PPE: Double nitrile gloves are mandatory.[1] Wear a face shield if outside a hood.[1]
-
Neutralization: Because this is an amine, do not just wipe it up.[1] Sprinkle Citric Acid or a commercial "Base Neutralizer" powder over the spill. Wait for the color change (if indicator present) or for fizzing to cease.
-
Collection: Sweep the resulting sludge into a bag or jar. Label as "Spill Debris: Fluorinated Amine + Neutralizer."[1]
Regulatory Compliance (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]
-
Waste Codes:
-
P-List/U-List: While specific CAS numbers for research chemicals are often not explicitly listed, the characteristic hazards (D-codes) apply.[1] Treat as if it were a U-listed pyridine derivative for safety margins.[1]
Compliance Checklist:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
PubChem. (2025).[4] (2-Fluoro-5-methylpyridin-3-yl)methanamine Compound Summary. National Library of Medicine.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link][1]
Sources
Personal protective equipment for handling (2-Fluoro-5-methylpyridin-3-yl)methanamine
Topic: Personal protective equipment for handling (2-Fluoro-5-methylpyridin-3-yl)methanamine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist
Executive Summary: At a Glance
-
Chemical Name: (2-Fluoro-5-methylpyridin-3-yl)methanamine[2]
-
CAS Number: 871325-17-6[2]
-
Molecular Formula: C
H FN [2] -
Primary Hazards: Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal/Inhalation), Respiratory Sensitizer .
-
Critical Control: Handle exclusively within a certified chemical fume hood. Avoid all direct contact.
Hazard Identification & Risk Assessment (The "Why")
To select the correct PPE, we must understand the mechanistic interaction between the biological target (you) and the chemical agent.
-
Corrosivity (The Amine Threat): As a primary methanamine, this compound is highly basic and nucleophilic. Upon contact with skin or mucous membranes, it reacts with lipids and proteins (saponification and denaturation), causing immediate, potentially irreversible chemical burns.
-
Systemic Toxicity (The Pyridine Vector): The pyridine ring structure is lipophilic, facilitating rapid transdermal absorption. Once in the bloodstream, pyridine derivatives can target the liver and kidneys. The fluorine substituent at the 2-position increases metabolic stability, potentially prolonging systemic half-life compared to non-fluorinated analogs.
-
Thermal Decomposition: In a fire scenario, the fluorine atom presents a secondary risk of evolving Hydrogen Fluoride (HF) gas, which requires specific emergency response protocols (calcium gluconate availability).
PPE Selection Matrix
Standard nitrile gloves are often insufficient for prolonged contact with pyridine derivatives due to rapid permeation.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Routine) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Provides adequate splash protection. The "double-glove" system allows the outer glove to be stripped immediately upon contamination, leaving the inner glove as a clean barrier. |
| Hand (Spill/High Risk) | Laminate Film (Silver Shield) or Butyl Rubber | Pyridines can permeate nitrile in <15 mins. Laminate film offers >4 hour breakthrough time for aromatics and amines. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Primary engineering control. Prevents inhalation of corrosive vapors.[3][4][5][6] |
| Respiratory (Backup) | Full-Face Respirator with ABEK1 cartridges | Only for spill cleanup outside a hood. "A" protects against organic vapors; "K" protects against ammonia/amines. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient for corrosives. Goggles seal against vapors; face shield protects the neck/skin from splashes. |
| Body | Tyvek® Lab Coat (or chemical-resistant apron) | Standard cotton coats absorb liquids, holding corrosives against the skin. Chemically resistant fabrics shed splashes. |
Operational Protocols
4.1. Receiving & Storage
-
Inspection: Upon receipt, inspect the septum and bottle integrity inside a fume hood.
-
Environment: Store in a cool, dry place (2-8°C recommended for amine stability) under an inert atmosphere (Argon/Nitrogen). Amines react with atmospheric CO
to form carbamates, degrading purity. -
Segregation: Store away from oxidizing agents (peroxides, nitrates) and acids (anhydrides, chlorides) to prevent exothermic reactions.
4.2. Safe Handling Workflow (Synthesis/Transfer)
-
Step 1: Don PPE according to the "Routine" matrix above.
-
Step 2: Place a disposable absorbent pad in the fume hood work area.
-
Step 3: If weighing a solid, use a balance inside the hood. If liquid, use a positive-displacement pipette to prevent dripping.
-
Step 4: Quenching: Never rinse equipment directly in the sink. Rinse contaminated glassware with a dilute acid (e.g., 1M HCl) in the hood to protonate the amine (forming the non-volatile salt) before washing.
4.3. Workflow Visualization
Figure 1: Operational workflow for handling (2-Fluoro-5-methylpyridin-3-yl)methanamine, including routine quenching and emergency spill loops.
Emergency Response: Spills & Exposure
5.1. Spill Decision Logic
Do not attempt cleanup if:
-
The spill is >50 mL and outside the fume hood.
-
You lack the correct spill kit (Acid neutralizer/Solvent absorbent).
Protocol:
-
Evacuate the immediate area.
-
Ventilate: Ensure fume hoods are running; open windows if safe.
-
Absorb: Use vermiculite or sand.[4][7] Avoid paper towels as they increase surface area for evaporation.
-
Neutralize: For amine spills, a weak acid neutralizer (citric acid based) reduces volatility.
5.2. First Aid (Self-Validating Steps)
-
Skin Contact: Wash with soap and water for 15 minutes. Validation: If soap does not lather, the amine may still be present (oily residue); continue washing.
-
Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the tear duct fluid after flushing; it should be neutral (pH 7). If basic, continue flushing.[5]
Disposal & Decontamination
Strict adherence to environmental regulations is mandatory.[5] This compound is a halogenated organic.[1][8]
-
Classification: Segregate as Halogenated Organic Waste . Do NOT mix with general organic solvents (acetone/methanol) if your facility incinerates non-halogenated waste separately (cost/safety implication).
-
Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers due to potential corrosion.[4]
-
Labeling: Clearly mark "Contains Fluorinated Pyridine Amine - Corrosive/Toxic."
References
-
PubChem. (2025).[9] (2-Fluoro-5-methylpyridin-3-yl)methanamine Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2-Fluoro-5-methylpyridin-3-yl)methanamine | C7H9FN2 | CID 53426950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. carlroth.com [carlroth.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. calpaclab.com [calpaclab.com]
- 9. (5-Methylpyridin-3-yl)methanamine | C7H10N2 | CID 20437974 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


